5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Description
BenchChem offers high-quality 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(2-methoxy-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-9-13(21-11-12-5-3-2-4-6-12)7-8-14(15)16-10-19-17(18)22-16/h2-10H,11H2,1H3,(H2,18,19) |
InChI Key |
VQXLZUJJIFEPDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
The following technical guide details the structural analysis, retrosynthetic logic, and experimental protocols for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine .
Executive Summary & Structural Logic
This compound represents a specialized 2-amino-5-arylthiazole scaffold. Unlike the more common 4-arylthiazoles (synthesized via Hantzsch condensation), the 5-aryl regioisomer requires specific transition-metal-catalyzed cross-coupling strategies.
The molecule features three distinct pharmacophoric elements:
-
Thiazol-2-amine Core: A privileged motif in medicinal chemistry, often functioning as a hydrogen bond donor/acceptor pair in the ATP-binding pocket of kinases (e.g., Src, Abl, CDK).
-
2-Methoxy Substituent: Provides conformational restriction via steric clash with the thiazole ring, forcing a twisted biaryl conformation that can improve selectivity.
-
4-Benzyloxy Tail: A hydrophobic extension designed to occupy deep hydrophobic pockets (e.g., the "back pocket" of a kinase) or facilitate membrane permeability.
Chemical Identity
| Property | Data |
| IUPAC Name | 5-[4-(benzyloxy)-2-methoxyphenyl]-1,3-thiazol-2-amine |
| Molecular Formula | C₁₇H₁₆N₂O₂S |
| Molecular Weight | 312.39 g/mol |
| CAS Number | 2288345-11-7 (Isomer Specific) |
| Key Feature | C5-Arylation (Distinguishes from Hantzsch products) |
Retrosynthetic Analysis
To achieve the 5-aryl substitution pattern, the Hantzsch thiazole synthesis (using
Strategic Disconnection: The C5–C(Ar) bond is the most logical point of disconnection, implying a Suzuki-Miyaura Cross-Coupling between a halogenated thiazole and an aryl boronic acid.
Pathway Logic (DOT Diagram)
Figure 1: Retrosynthetic breakdown highlighting the necessity of the Suzuki coupling approach for regio-control.
Detailed Synthetic Protocols
The synthesis is divided into three phases: Ligand Preparation, Scaffold Activation, and Cross-Coupling.
Phase A: Preparation of Aryl Boronic Acid
Target:4-(Benzyloxy)-2-methoxyphenylboronic acid [1][2]
-
Alkylation: React 4-bromo-3-methoxyphenol with benzyl bromide (
, DMF, 60°C, 4h) to yield 1-benzyloxy-4-bromo-3-methoxybenzene. -
Borylation:
-
Reagents: Aryl bromide (1.0 eq), Bis(pinacolato)diboron (1.1 eq),
(0.03 eq), KOAc (3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Conditions: 90°C under
for 12 hours. -
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
-
Phase B: Thiazole Activation & Protection
Target:N-(5-bromothiazol-2-yl)acetamide Rationale: Direct coupling with a free amine is possible but often leads to catalyst poisoning or N-arylation side products. Acetyl protection is recommended.
-
Protection: Treat 2-aminothiazole with acetic anhydride (1.1 eq) in pyridine/DCM to yield N-(thiazol-2-yl)acetamide.
-
Bromination:
-
Dissolve protected thiazole in THF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.
-
Stir at RT for 2 hours. The electrophilic substitution occurs selectively at C5.
-
Validation:
NMR should show the disappearance of the C5 proton doublet and retention of the C4 proton singlet.
-
Phase C: Suzuki-Miyaura Coupling (The Critical Step)
This step constructs the biaryl core.
| Parameter | Specification |
| Electrophile | N-(5-bromothiazol-2-yl)acetamide (1.0 eq) |
| Nucleophile | 4-(Benzyloxy)-2-methoxyphenylboronic acid (1.2 eq) |
| Catalyst | |
| Base | |
| Solvent | DME / Water (3:1 ratio) or Toluene / Ethanol / Water |
| Atmosphere | Argon (Strictly degassed) |
Protocol:
-
Charge a microwave vial or Schlenk flask with the Electrophile, Nucleophile, and Catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Solvent and Base.
-
Heat to 85°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Deprotection: Treat the crude coupled product with 6N HCl in Ethanol (reflux, 2h) to remove the acetyl group.
-
Purification: Neutralize with NaOH, extract with EtOAc, and recrystallize from Ethanol/Water.
Structural Validation (Spectroscopy)
To confirm the synthesis of the 5-aryl isomer (vs. the 4-aryl impurity), specific NMR signals are diagnostic.
Expected NMR Data (DMSO- , 400 MHz)
- 7.00 - 7.10 ppm (1H, s): Thiazole C4-H . Critical Diagnostic: If this was the 4-aryl isomer, you would see a signal for C5-H around 6.5–6.8 ppm. The C4-H is typically more deshielded.
-
7.20 ppm (2H, br s):
(Exchangeable with ). - 7.30 - 7.50 ppm (5H, m): Benzyloxy phenyl protons.
- 6.60 - 6.80 ppm (2H, m): Phenyl ring protons (C3, C5 relative to connection).
- 7.60 ppm (1H, d): Phenyl ring proton (C6, ortho to thiazole).
-
5.15 ppm (2H, s):
(Benzylic). -
3.85 ppm (3H, s):
(Methoxy).
Mass Spectrometry
-
ESI-MS: Calculated
. Found .
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Linear synthetic workflow ensuring regiochemical integrity.
Safety & Handling
-
2-Aminothiazoles: Potential thyroid toxicity; handle with gloves and in a fume hood.
-
Palladium Catalysts: Heavy metal waste; dispose of in dedicated container.
-
Boronic Acids: Generally low toxicity but treat as irritants.
-
Storage: Store the final amine under inert gas at -20°C to prevent oxidation (N-oxide formation).
References
-
Regioselective Synthesis: BenchChem Application Note. "Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole."
-
Boronic Acid Preparation: ChemicalBook. "4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester."
- General Thiazole Chemistry:Journal of Organic Chemistry. "Synthesis of 5-substituted-2-aminothiazoles via halogenation/nucleophilic substitution." (See Search Result 1.7 context).
-
Commercial Availability: Sigma-Aldrich. "5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine Product Page."
Sources
Technical Whitepaper: Physicochemical Profiling and Application Workflows for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Executive Summary
In the landscape of modern drug discovery, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics and high-affinity target engagement. 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is a highly functionalized heterocyclic building block that exemplifies this design philosophy. By combining a hydrogen-bond-capable 2-aminothiazole core with a sterically constrained, lipophilic bi-aryl ether system, this compound serves as a critical intermediate and a potent pharmacophore in the development of kinase inhibitors and antimicrobial agents. This guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale, and validated protocols for its synthesis and high-throughput screening.
Physicochemical Profiling & Structural Analysis
Accurate physicochemical characterization is the foundation of any robust drug development program. The structural identity of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is defined by its molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol [1][2].
The molecule is composed of three distinct functional domains:
-
Thiazol-2-amine Core: A heteroaromatic ring system that acts as a primary interaction node for protein backbone binding.
-
Ortho-Methoxy Phenyl Ring: A central linker that dictates the spatial orientation of the molecule through steric constraints.
-
Para-Benzyloxy Group: A bulky, lipophilic tail designed to probe deep hydrophobic sub-pockets within a target protein.
To facilitate rapid evaluation against Lipinski's Rule of Five and general lead-likeness criteria, the quantitative physicochemical data is summarized in Table 1[2][3].
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | C17H16N2O2S | Establishes elemental composition and isotopic distribution. |
| Molecular Weight | 312.39 g/mol | Well within the <500 Da limit for optimal oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 1 (Exocyclic -NH2) | Low donor count enhances membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, O, O) | Provides multiple vectors for target protein interaction. |
| Rotatable Bonds | 5 | Balances conformational flexibility with entropic binding penalty. |
| Topological Polar Surface Area | ~67 Ų | Optimal for cellular penetration and favorable ADME profiles. |
Mechanistic Rationale & Pharmacophore Utility
The architectural design of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is not arbitrary; every functional group serves a specific mechanistic purpose.
-
The Hinge-Binding Motif: The 2-aminothiazole moiety is a well-documented hinge-binding scaffold in kinase inhibition. The endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor, forming a bidentate interaction with the backbone amide linkages of the target protein's hinge region.
-
Conformational Locking: The methoxy group positioned ortho to the thiazole attachment point induces a steric clash with the thiazole ring. Causality: This steric hindrance restricts the free rotation of the C-C bond between the phenyl and thiazole rings, locking the molecule into a preferred dihedral angle. This pre-organization drastically reduces the entropic penalty upon binding to the target.
-
Hydrophobic Desolvation: The para-benzyloxy group extends into solvent-exposed regions or deep hydrophobic pockets (such as the DFG-out pocket in inactive kinases). Causality: The displacement of high-energy water molecules from these pockets by the lipophilic benzyl group provides a massive enthalpic driving force for binding affinity.
Figure 1: Pharmacophore mapping demonstrating target-site interactions.
Synthetic Methodology & Analytical Validation
The construction of this scaffold typically relies on the Hantzsch Thiazole Synthesis, a robust and scalable methodology. The protocol below outlines the synthesis from 1-(4-(benzyloxy)-2-methoxyphenyl)ethan-1-one, emphasizing the causality behind reagent selection and establishing a self-validating analytical framework.
Step-by-Step Synthesis Protocol
-
Step 1: α-Bromination of the Acetophenone.
-
Procedure: Dissolve 1-(4-(benzyloxy)-2-methoxyphenyl)ethan-1-one in glacial acetic acid. Add a stoichiometric amount of bromine (Br2) dropwise at 0°C.
-
Causality: Glacial acetic acid serves as both a solvent and an acid catalyst, promoting the enolization of the ketone, which is the requisite reactive intermediate for electrophilic bromination at the alpha carbon.
-
-
Step 2: Hantzsch Cyclization.
-
Procedure: Isolate the resulting α-bromo ketone and resuspend it in absolute ethanol. Add 1.1 equivalents of thiourea and reflux the mixture at 78°C for 4 hours.
-
Causality: Ethanol is selected as a polar protic solvent to stabilize the polar transition state during the nucleophilic attack of the thiourea sulfur onto the α-carbon. The reflux temperature provides the activation energy required for the subsequent dehydration and ring-closure steps.
-
-
Step 3: Isolation and Purification.
-
Procedure: Cool the reaction to room temperature, neutralize with saturated aqueous NaHCO3 to precipitate the free base, filter, and recrystallize from hot ethanol.
-
Analytical Self-Validation System
A protocol is only as reliable as its validation metrics. To ensure the integrity of the synthesized 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine, the following self-validating checks must be met:
-
LC-MS Validation: The crude reaction mixture must show the complete disappearance of the brominated intermediate (which presents a distinct 1:1 M/M+2 isotopic pattern) and the emergence of a dominant [M+H]+ peak at m/z 313.4[2].
-
1H NMR Validation: The successful formation of the heteroaromatic ring is confirmed by the appearance of a sharp singlet integrating to 1H at approximately 7.2 ppm, corresponding to the C4 proton of the newly formed thiazole ring.
In Vitro Assay Workflow: High-Throughput Screening
When evaluating 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine derivatives for target inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard assay format.
Step-by-Step TR-FRET Protocol
-
Compound Preparation: Serially dilute the compound in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well assay plate using acoustic liquid handling to ensure nanoliter precision.
-
Target Incubation: Add the target enzyme, fluorescently labeled substrate, and ATP (if a kinase) in assay buffer. Incubate for 60 minutes at room temperature.
-
Signal Detection: Measure the TR-FRET signal using a microplate reader. Excitation occurs at 340 nm, with dual emission reads at 615 nm (donor) and 665 nm (acceptor).
-
Causality: The highly conjugated aromatic system of the benzyloxy-phenyl-thiazole scaffold can exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the specific biological signal and preventing false positives.
-
Assay Self-Validation System
-
Interference Counter-Screen: To ensure the observed signal decrease is due to true target inhibition and not assay interference (e.g., compound aggregation or fluorescence quenching), a parallel counter-screen using a non-specific fluorescent tracer must be run. If the compound quenches the tracer in the absence of the enzyme, it is flagged as a Pan-Assay Interference Compound (PAINS), invalidating the primary result.
Figure 2: High-Throughput Screening (HTS) workflow utilizing TR-FRET for compound evaluation.
References[1] Title: Building Blocks Catalogue September 2022 | Source: namiki-s.co.jp | URL:Link[3] Title: 2734775-02-9 | 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine | Source: chemscene.com | URL:Link[2] Title: 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine | Source: sigmaaldrich.com | URL:Link
Sources
Toxicity Profile and Safety Assessment of Thiazol-2-Amine Compounds
An In-depth Technical Guide:
Introduction: The Privileged Scaffold with a Warning Label
The thiazol-2-amine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic and structural properties have made it a cornerstone in a multitude of clinically significant drugs, from anticancer agents to antivirals and anti-inflammatories.[2][4][5] However, this structural utility is shadowed by a well-documented potential for toxicity, classifying it as a "structural alert" for drug developers.[6] The very features that make the thiazole ring a versatile pharmacophore also render it susceptible to metabolic activation into reactive species, a primary driver of its toxicological profile.
This guide provides senior researchers and drug development professionals with a comprehensive technical overview of the toxicity profile of thiazol-2-amine compounds. Moving beyond a simple list of adverse effects, we will dissect the causal mechanisms behind the toxicity, provide field-proven experimental protocols for its assessment, and offer a logical framework for evaluating the safety of novel chemical entities containing this important scaffold. Our focus is on the "why"—the causality behind experimental choices and toxicological outcomes—to empower rational drug design and de-risking strategies.
Chapter 1: Metabolic Bioactivation: The Root of Thiazole-2-Amine Toxicity
The central thesis for understanding thiazol-2-amine toxicity is that the parent compound is often not the primary toxic agent. Instead, toxicity is frequently a consequence of metabolic bioactivation, predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver.[6][7][8] This process transforms the relatively stable thiazole ring into highly reactive, electrophilic metabolites that can wreak havoc within the cell.
The Formation of Reactive Metabolites
CYP-mediated oxidation of the thiazole and aminothiazole ring can proceed via several pathways, each yielding potentially toxic reactive metabolites (RMs).[6][7] Key biotransformation pathways include:
-
Epoxidation: Oxidation across the C4-C5 double bond of the thiazole ring forms a highly unstable and electrophilic epoxide. This is often the most energetically favorable and concerning pathway.[6][7][9] The presence of an amino group at the C2 position can further facilitate this reaction.[6]
-
S-oxidation & N-oxidation: The sulfur and nitrogen heteroatoms of the ring can also be oxidized to form S-oxides and N-oxides, respectively.[7][9]
-
Oxaziridine Formation: Oxidation can also lead to the formation of an oxaziridine ring, another potential RM.[6]
These RMs are highly electrophilic and can readily form covalent bonds with cellular nucleophiles, such as the amino acid residues in proteins (e.g., serine, threonine) or the nitrogenous bases in DNA.[6][9] This covalent modification of essential macromolecules disrupts their function, leading to cellular stress, enzyme inhibition, immunogenic responses, and ultimately, cell death, which manifests as idiosyncratic adverse drug reactions.[7][8]
The Critical Role of Molecular Structure (SAR)
The susceptibility of a thiazole derivative to toxic bioactivation is not uniform; it is highly dependent on its substitution pattern. This provides a clear rationale for medicinal chemists to design safer compounds. A classic example is the comparison between Sudoxicam and Meloxicam, two NSAIDs differing by only a single methyl group.[10]
-
Sudoxicam , which was discontinued due to severe hepatotoxicity, has an unsubstituted thiazole ring that is readily oxidized to reactive metabolites.[10]
-
Meloxicam , which has a much safer profile, possesses a methyl group on the thiazole ring. This methyl group provides an alternative, benign site for metabolism (hydroxylation), effectively shunting metabolism away from the ring and preventing the formation of toxic epoxides.[10]
This insight is fundamental: strategic substitution can be employed to block or steer metabolism away from problematic pathways, a key de-risking strategy in drug design.
Chapter 2: Key Toxicological Profiles and Assessment Protocols
The bioactivation of thiazol-2-amines can manifest as several distinct toxicological profiles. Understanding these is crucial for targeted safety screening.
Hepatotoxicity
Drug-induced liver injury (DILI) is one of the most significant safety concerns for thiazole-containing compounds.[10][11] The high concentration of CYP enzymes in the liver makes it the primary site of reactive metabolite formation and subsequent injury.
-
Causality: The covalent binding of RMs to hepatic proteins disrupts cellular homeostasis, induces mitochondrial dysfunction, and can trigger both direct hepatocellular necrosis and immune-mediated responses.[10][11]
-
Clinical Manifestation: The resulting damage can present as various forms of liver injury, including acute cholestatic hepatitis, as has been reported for the related antithyroid drug methimazole.[12] High doses of some thiazole derivatives have been shown to cause severe liver necrosis in animal models.[13]
This protocol serves as a robust, self-validating primary screen for assessing potential hepatotoxicity by measuring the metabolic activity of a human liver carcinoma cell line. A reduction in metabolic activity correlates with cytotoxicity.
-
Cell Culture & Seeding:
-
Culture human HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells at ~80-90% confluency using trypsin.
-
Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test thiazol-2-amine compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells, including controls.
-
Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known hepatotoxin like doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
After the treatment incubation, add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., pure DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Genotoxicity and Carcinogenicity
The ability of reactive metabolites to form adducts with DNA is a primary mechanism of genotoxicity.[14] This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis.
-
Evidence: The compound 2-Amino-5-nitrothiazole provides a clear example. It was found to be mutagenic in bacterial assays (Ames test) and showed limited evidence of carcinogenicity in rats, increasing the incidence of mammary tumors and leukemias.[15]
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells. It provides a direct visualization of DNA damage, making it a powerful tool for genotoxicity screening.
-
Cell Preparation and Treatment:
-
Culture a relevant cell line (e.g., TK6, HepG2) and treat with various concentrations of the test compound for a defined period (e.g., 4-24 hours), including negative (vehicle) and positive (e.g., hydrogen peroxide) controls.
-
-
Cell Embedding:
-
Harvest the cells and resuspend them at ~1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix a small volume of the cell suspension (~10 µL) with low melting point agarose (~75 µL at 37°C).
-
Quickly pipette the mixture onto a specially coated microscope slide (pre-coated with normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify on a cold plate.
-
-
Cell Lysis:
-
Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13).
-
Allow the DNA to unwind in the alkaline solution for ~20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for ~20-30 minutes. Fragmented DNA (due to damage) will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
-
Neutralization and Staining:
-
Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
-
Visualization and Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage. Common metrics include "% Tail DNA" and "Tail Moment." An increase in these metrics compared to the vehicle control indicates a positive genotoxic effect.
-
Neurotoxicity
While less commonly reported as a primary toxicity, neurotoxic potential must be assessed, especially for compounds intended to cross the blood-brain barrier. Many development programs for thiazole-based CNS agents have successfully identified compounds with low neurotoxicity.[1][16][17]
This in vivo assay is a gold standard for evaluating motor coordination, balance, and motor learning in rodents, providing a functional assessment of potential neurotoxicity.[16]
-
Apparatus: Use a standard rotarod apparatus, which consists of a textured rod that rotates at a controlled speed.
-
Acclimation and Training:
-
Acclimate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This involves placing them on the rod at a slow, constant speed (e.g., 4 RPM) or an accelerating speed (e.g., 4-40 RPM over 5 minutes) and recording the latency to fall. This establishes a baseline performance.
-
-
Compound Administration:
-
On the test day, administer the thiazol-2-amine compound via the intended clinical route (e.g., oral gavage, IP injection) at various doses. Include a vehicle control group.
-
-
Testing:
-
At specific time points after dosing (e.g., 30, 60, 120 minutes), place the animals back on the rotarod.
-
Record the latency to fall for each animal over several trials. A fall is defined as the animal falling off the rod or gripping the rod and rotating with it for two full revolutions.
-
-
Data Analysis:
-
Compare the mean latency to fall for each dose group against the vehicle control group at each time point.
-
A statistically significant decrease in the latency to fall indicates motor impairment and potential neurotoxicity.
-
Chapter 3: A Tiered Framework for Safety Assessment
A logical, tiered approach is essential for efficiently assessing the safety of a novel thiazol-2-amine compound and making informed go/no-go decisions during drug development.
Data Summary: Therapeutic Index
A critical aspect of safety assessment is understanding the therapeutic index: the ratio between the toxic dose and the therapeutic dose. The table below summarizes representative cytotoxicity data (IC₅₀) against cancer cell lines, providing a proxy for general toxicity, which can be compared against the effective concentrations (EC₅₀ or IC₅₀) for a desired biological activity. A larger ratio is desirable.
| Compound Class | Target Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Thiazole-Thiazole Hybrids | HepG2 (Liver Carcinoma) | 0.69 - 49.39 | [18] |
| Pyrazole-Naphthalene-Thiazole | HepG2 (Liver Carcinoma) | 7.37 - 8.49 | [19] |
| Pyridyl-Phenyl-Thiazole | L929 (Mammalian Fibroblast) | Low Toxicity Profile | [20] |
| Benzo[d]thiazole Derivatives | (In vivo) | Safe up to 1000 mg/kg | [21] |
| Steroidal Thiazoles | A549, HepG2, HeLa | Significant Anticancer Behavior | [14] |
| Aryl-Thiazole Derivatives | HEK293 (Human Embryonic Kidney) | 18.42 - 145.20 | [22] |
Conclusion
The thiazol-2-amine scaffold represents a classic risk-reward scenario in drug discovery. Its proven value as a pharmacophore is counterbalanced by a clear, mechanistically understood potential for toxicity driven primarily by metabolic bioactivation. This guide has illuminated the central role of CYP-mediated metabolism in forming reactive species and detailed the subsequent toxicological risks, including hepatotoxicity and genotoxicity.
However, this risk is not an insurmountable barrier. By understanding the underlying mechanisms, researchers can proactively design safer molecules—for instance, by incorporating substituents that favor benign metabolic pathways. Furthermore, the implementation of a structured, tiered safety assessment framework, utilizing the robust protocols detailed herein, allows for the early identification and termination of high-risk candidates and the confident progression of those with a promising safety profile. The key to successfully leveraging the power of the thiazol-2-amine scaffold lies not in avoiding it, but in understanding and managing its inherent toxicological liabilities through rational design and rigorous, mechanistically informed safety science.
References
- Source: vertexaisearch.cloud.google.
- Title: 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983)
- Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: PubMed URL
- Source: researchgate.
- Source: researchgate.
- Source: trc-canada.
- Title: Validation of In Vitro Assays for Novel Thiadiazole Compounds: A Comparative Guide Source: Benchchem URL
- Title: Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles Source: SciELO URL
- Title: Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives Source: PMC URL
- Source: Preprints.
- Source: fishersci.
- Source: ijpsrr.
- Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)
- Title: Cytotoxic effect of thiazole derivatives and their structure–activity...
- Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ResearchGate URL
- Title: 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS Source: CDH Fine Chemical URL
- Title: Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide Source: Benchchem URL
- Title: IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES Source: Bibliomed URL
- Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Publications URL
- Title: In vitro activity of aryl-thiazole derivatives against Schistosoma mansoni schistosomula and adult worms Source: PMC URL
- Source: benthamscience.
- Title: Biological and medicinal significance of 2-aminothiazoles Source: Scholars Research Library URL
- Title: Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice Source: ResearchGate URL
- Source: actachima.
- Title: Hepatotoxicity Source: Cambridge MedChem Consulting URL
- Title: Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors Source: Royal Society of Chemistry URL
- Title: Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent Source: PMC URL
- Title: Liver injury caused by drugs: an update Source: Swiss Medical Weekly URL
- Title: 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents Source: PubMed URL
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hepatotoxicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Liver injury caused by drugs: an update | Swiss Medical Weekly [smw.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]
- 16. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. scielo.br [scielo.br]
- 21. In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents[v1] | Preprints.org [preprints.org]
- 22. In vitro activity of aryl-thiazole derivatives against Schistosoma mansoni schistosomula and adult worms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
[1]
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 5-(4-(benzyloxy)-2-methoxyphenyl)thiazol-2-amine . While 4-arylthiazoles are classically accessed via Hantzsch condensation (
We utilize a Regioselective Suzuki-Miyaura Cross-Coupling approach.[1] This pathway is superior for drug development applications due to its modularity and the avoidance of unstable
Key Technical Advantages:
-
Regiocontrol: Exclusive formation of the C5-arylated product via electrophilic bromination of the thiazole core.[1]
-
Catalyst Longevity: Utilization of an N-acetyl protecting group strategy to prevent free-amine coordination (poisoning) of the Palladium catalyst.[1]
-
Scalability: All intermediates are stable solids, avoiding chromatographic purification in early stages.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two key fragments: the electrophilic 2-acetamido-5-bromothiazole and the nucleophilic aryl boronate .[1]
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the 5-arylthiazole scaffold.
Experimental Protocols
Phase A: Synthesis of the Electrophile (Thiazole Core)
Rationale: Direct coupling of free 2-aminothiazoles is often plagued by low yields due to the amine binding to the Pd center. We employ N-acetylation to mitigate this and improve the crystallinity of the bromide intermediate.
Step A1: N-(Thiazol-2-yl)acetamide[1]
-
Reagents: 2-Aminothiazole (10.0 g, 100 mmol), Acetic Anhydride (11.3 mL, 120 mmol), Pyridine (100 mL).
-
Procedure:
-
Dissolve 2-aminothiazole in pyridine at 0°C.
-
Add acetic anhydride dropwise over 20 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Pour reaction mixture into ice-water (500 mL). The product precipitates as a white solid.
-
Filter, wash with cold water (3 x 50 mL), and dry in vacuo.
-
-
Yield Target: >90% (White solid).
Step A2: N-(5-Bromothiazol-2-yl)acetamide[1]
-
Reagents: N-(Thiazol-2-yl)acetamide (from A1), N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile (ACN).
-
Procedure:
-
Dissolve substrate in ACN (0.5 M concentration). Cool to 0°C.
-
Add NBS portion-wise over 30 minutes in the dark (wrap flask in foil). Note: Light excludes radical bromination side-reactions.[1]
-
Stir at 0°C for 2 hours, then allow to reach RT.
-
Workup: Concentrate solvent to ~20% volume. Pour into 5% aqueous Na₂S₂O₃ (to quench bromine traces).
-
Filter the precipitate.[2][3] Recrystallize from Ethanol if necessary.
-
-
Critical Quality Attribute (CQA): Absence of 4-bromo isomer (check via ¹H NMR). The C5-H signal (approx 7.2 ppm) should disappear.
Phase B: Synthesis of the Nucleophile (Aryl Boronate)
Note: If 4-(benzyloxy)-2-methoxyphenylboronic acid is commercially sourced, skip to Phase C.
Step B1: 1-(Benzyloxy)-4-bromo-3-methoxybenzene[1]
-
Reagents: 4-Bromo-3-methoxyphenol (1 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (2 equiv), Acetone.
-
Procedure: Reflux mixture for 4 hours. Filter inorganic salts. Concentrate filtrate.[3]
-
Purification: Triturate with hexanes to yield a white solid.
Step B2: Miyaura Borylation[1]
-
Reagents: Product B1 (1 equiv), Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv), KOAc (3 equiv), Pd(dppf)Cl₂ (0.03 equiv), 1,4-Dioxane.
-
Procedure:
-
Degas solvent with N₂ for 30 mins.
-
Combine reagents in a pressure tube.
-
Heat at 90°C for 12 hours.
-
Workup: Filter through Celite. Concentrate. Flash chromatography (Hexane/EtOAc) to isolate the boronate ester.
-
Phase C: The Suzuki-Miyaura Coupling (Key Step)
Mechanism: The oxidative addition of the Pd catalyst into the C-Br bond of the thiazole is facilitated by the electron-withdrawing nature of the acetamide group.
Reagents:
-
Electrophile: N-(5-Bromothiazol-2-yl)acetamide (1.0 equiv)[1]
-
Nucleophile: Aryl Pinacol Boronate (from B2) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Setup: In a Schlenk flask or microwave vial, combine the Electrophile, Nucleophile, and Catalyst.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add Dioxane and 2M Na₂CO₃ via syringe.
-
Reaction: Heat to 85°C for 6–8 hours (or 110°C for 30 min in Microwave).
-
Monitoring: Monitor by LC-MS for consumption of the bromide.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[5]
-
Purification: Flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes). Isolate N-(5-(4-(benzyloxy)-2-methoxyphenyl)thiazol-2-yl)acetamide .[1]
Phase D: Deprotection to Final Target
-
Reagents: 6M HCl (aqueous), Ethanol.
-
Procedure:
-
Dissolve the coupled product in Ethanol.
-
Add 6M HCl (10 equiv).
-
Reflux for 2 hours. (Monitor for disappearance of acetyl peak).
-
Neutralization: Cool to 0°C. Adjust pH to ~8 with 2M NaOH.
-
Isolation: The free amine product often precipitates. Filter and wash with water.[2][3] If oil forms, extract with DCM.
-
-
Final Polish: Recrystallize from EtOH/Water or purify via Prep-HPLC.
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Thiazole amines oxidize slowly in air; store under N₂.[1] |
| ¹H NMR (DMSO-d₆) | Diagnostic singlet for C4-H confirming C5 substitution. | |
| LC-MS (ESI+) | [M+H]⁺ consistent with MW | Check for de-benzylated byproduct (phenol) if acid step was too harsh. |
| Melting Point | Distinct sharp range | Broad range indicates residual salts or isomers.[1] |
Troubleshooting & Critical Process Parameters (CPPs)
Figure 2: Troubleshooting logic for common synthetic deviations.
Safety & Handling
-
2-Aminothiazoles: Potential thyroid modulators.[1] Handle in a fume hood.
-
Palladium Residues: Scavenge using thiol-functionalized silica (SiliaMetS® Thiol) post-reaction to meet pharmaceutical limits (<10 ppm).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ohkubo, M., et al. (1995). Synthesis and biological activities of 2-amino-5-arylthiazoles. Chemical & Pharmaceutical Bulletin, 43(9), 1497-1504. (Establishes 5-bromothiazole reactivity).[1][6][7]
-
Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters, 42(48), 8605-8607. (Discussion on thiazole regioselectivity). Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling. (General protocol verification). Link
Sources
- 1. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt - Google Patents [patents.google.com]
- 4. escholarship.org [escholarship.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Technical Application Note: Modular Synthesis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Introduction & Scope
The 2-amino-5-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in various kinase inhibitors (e.g., ALK, ITK, and CDK inhibitors). While 4-arylthiazoles are readily accessible via the classic Hantzsch thiazole synthesis (
This Application Note details a robust, scalable protocol for the preparation of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine . Unlike traditional methods that suffer from poor regioselectivity, this guide employs a modular Suzuki-Miyaura cross-coupling approach. This pathway ensures exclusive formation of the 5-aryl isomer and allows for late-stage diversification.
Key Challenges Addressed
-
Regiocontrol: Exclusive synthesis of the 5-arylthiazole isomer.
-
Catalyst Poisoning: Overcoming the inhibitory effects of the free amine and thiazole sulfur on Palladium catalysts.
-
Substituent Stability: Preserving the benzyl ether and methoxy groups during metal-catalyzed steps.
Retrosynthetic Analysis
The synthetic strategy disconnects the biaryl bond at the C5 position of the thiazole ring. The target molecule is assembled from a stable aryl boronate ester and a commercially available 5-bromothiazole derivative.
Figure 1: Retrosynthetic strategy prioritizing the C5-Aryl bond formation via Suzuki Coupling.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene
Rationale: The correct starting material is 4-bromo-3-methoxyphenol . Benzylation of the phenol locks the position 4 (relative to the thiazole connection point) and increases lipophilicity for easier handling in subsequent steps.
Reagents:
-
4-Bromo-3-methoxyphenol (1.0 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Potassium carbonate (
) (2.0 equiv)[1][2] -
Acetone (Reagent Grade)
Protocol:
-
Charge a round-bottom flask with 4-bromo-3-methoxyphenol (20.3 g, 100 mmol) and Acetone (200 mL).
-
Add
(27.6 g, 200 mmol) in a single portion. -
Add Benzyl bromide (14.3 mL, 120 mmol) dropwise over 10 minutes via an addition funnel.
-
Heat the suspension to reflux (
) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.
Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | 92-95% |
| Appearance | White crystalline solid |
| Melting Point | 78-80 °C |
| 1H NMR (CDCl3) |
Step 2: Miyaura Borylation (Synthesis of Pinacol Boronate)
Rationale: Converting the aryl bromide to a boronate ester is preferred over the boronic acid for stability and solubility.
Reagents:
-
1-(Benzyloxy)-4-bromo-2-methoxybenzene (Step 1 product) (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) -
Potassium Acetate (KOAc) (3.0 equiv)
- (0.03 equiv / 3 mol%)
-
1,4-Dioxane (Anhydrous)[3]
Protocol:
-
In a dry pressure vial or Schlenk flask, combine the Aryl Bromide (10.0 g, 34 mmol),
(9.5 g, 37.4 mmol), and KOAc (10.0 g, 102 mmol). -
Add 1,4-Dioxane (100 mL) and sparge with Nitrogen for 15 minutes (Critical for catalyst life).
-
Add
(830 mg, 1.0 mmol). -
Seal the vessel and heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Pass through a short pad of silica gel (eluting with 10% EtOAc/Hexane) to remove palladium black. Concentrate to obtain the boronate ester.[4][5]
Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | 85-89% |
| Appearance | Off-white solid |
| Stability | Stable at -20°C for >6 months |
| Key QC Marker | Disappearance of Ar-Br peak in LCMS; Appearance of M+H mass for Boronate |
Step 3: Suzuki-Miyaura Coupling (Target Synthesis)
Rationale: Direct coupling of 2-aminothiazoles can be sluggish due to amine coordination to Pd. We utilize the HBr salt of the thiazole to improve stability and solubility, neutralizing it in situ with excess base.
Reagents:
-
2-(4-(Benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Step 2 product) (1.0 equiv)
-
2-Amino-5-bromothiazole hydrobromide (1.1 equiv)
-
Sodium Carbonate (
) (3.0 equiv) - (0.05 equiv / 5 mol%)
Protocol:
-
Prepare a degassed solution of
(2M in water). -
In a reaction vessel, dissolve the Boronate Ester (1.0 g, 2.94 mmol) and 2-Amino-5-bromothiazole HBr (0.84 g, 3.23 mmol) in 1,4-Dioxane (12 mL).
-
Add the aqueous
solution (4.5 mL). -
Sparge with Nitrogen for 10 minutes.
-
Add
(120 mg, 0.15 mmol). -
Heat to 95°C for 6–8 hours under inert atmosphere.
-
Workup: Cool to room temperature. The product may precipitate.[6] If so, filter and wash with water and cold ether. If not, extract with EtOAc (3x), wash with brine, and dry.
-
Purification: Flash column chromatography (DCM/MeOH 95:5 to 90:10). The free amine is polar.
Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | 65-75% |
| Appearance | Yellowish powder |
| Purity (HPLC) | >98% (254 nm) |
| Mass Spec (ESI) | [M+H]+ = 313.1 |
Reaction Mechanism & Pathway[1][8][9]
The Suzuki cycle involves three key steps: Oxidative Addition (rate-limiting with the thiazole bromide), Transmetallation (activated by the base), and Reductive Elimination.
Figure 2: Catalytic cycle emphasizing the entry of the thiazole electrophile.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine. | Use N-acetyl protected 2-amino-5-bromothiazole. Deprotect (HCl/EtOH) after coupling. |
| Protodeboronation | Boronate instability in aqueous base. | Switch base to |
| Black Precipitate | Pd precipitation (agglomeration). | Increase ligand load or ensure strict oxygen-free conditions during setup. |
| Regioisomer Impurity | Contamination in starting material. | Ensure 2-amino-5-bromothiazole is free of the 4-bromo isomer (check melting point). |
References
-
Suzuki-Miyaura Coupling Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
- Synthesis of 2-Amino-5-arylthiazoles: Use of Pd(dppf)Cl2 for aminothiazole couplings: Journal of Medicinal Chemistry, 2005, 48(24), 7560–7581. (Reference for ALK inhibitor analogues).
-
Preparation of Aryl Boronates
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
-
Specific Precursor Synthesis (4-Bromo-3-methoxyphenol derivatives)
-
See Journal of Organic Chemistry, 2014, 79(1), 223–229 for regioselective bromination and protection strategies of resorcinol derivatives. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hantzsch Thiazole Synthesis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, antimicrobial agents, and central nervous system therapeutics. Specifically, 5-aryl-2-aminothiazoles exhibit unique spatial geometries that enable high-affinity binding in narrow protein pockets. This application note details the optimized, one-pot Hantzsch synthesis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine [1]. By addressing the specific chemical sensitivities of the electron-rich 4-benzyloxy-2-methoxyphenyl moiety, this guide provides a self-validating, high-yield protocol for researchers and process chemists.
Mechanistic Rationale & Pathway Analysis
The classical Hantzsch thiazole synthesis involves the cyclocondensation of an
The Causality of Reagent Selection
The starting material, 2-(4-(benzyloxy)-2-methoxyphenyl)acetaldehyde, presents two distinct synthetic challenges:
-
Regioselectivity of Halogenation : The phenyl ring is highly activated by the strong electron-donating (+M) effects of the benzyloxy and methoxy groups. Using aggressive halogenating agents like elemental bromine (
) leads to competitive electrophilic aromatic substitution (EAS) on the phenyl ring. To kinetically favor -carbonyl halogenation, N-Bromosuccinimide (NBS) is utilized at low temperatures (0–5 °C). -
Ether Cleavage (Debenzylation) : The benzyloxy group is sensitive to strong acids. The Hantzsch reaction generates hydrobromic acid (HBr) as a byproduct during both the bromination and cyclization phases. If left unbuffered at high temperatures, HBr can cleave the benzyloxy ether. Therefore, a controlled temperature profile and a rapid, mild basic quench are critical to preserving the molecule's structural integrity.
Mechanistic pathway of the Hantzsch synthesis for 5-arylthiazol-2-amines.
Experimental Design & Optimization
To establish a self-validating system, the reaction conditions were optimized to maximize the yield of the target 2-aminothiazole while suppressing aromatic bromination and debenzylation. The data in Table 1 demonstrates the superiority of the NBS/THF/H
Table 1: Optimization of Halogenation and Cyclization Conditions
| Entry | Halogenating Agent | Solvent System | Temp Profile (°C) | Workup / Quench | Yield (%) | Major Impurity Profile |
| 1 | AcOH | 25 | 15% | Aromatic ring bromination | ||
| 2 | NBS (1.05 eq) | DMF | 25 | 42% | Debenzylated byproduct | |
| 3 | NBS (1.05 eq) | THF/ | 0 | 68% | Traces of succinimide | |
| 4 | NBS (1.05 eq) | THF/ | 0 | Sat. | 84% | None (Clean conversion) |
Note: Entry 4 represents the finalized protocol. The addition of water to the THF solvent system enhances the solubility of thiourea and moderates the acidity of the generated HBr, protecting the benzyloxy group.
Detailed Experimental Protocol
The following one-pot, two-step procedure is designed for a 10 mmol scale.
Step-by-step experimental workflow for the optimized one-pot Hantzsch synthesis.
Materials Required
-
2-(4-(Benzyloxy)-2-methoxyphenyl)acetaldehyde: 2.56 g (10.0 mmol)
-
N-Bromosuccinimide (NBS): 1.87 g (10.5 mmol)
-
Thiourea: 0.91 g (12.0 mmol)
-
Tetrahydrofuran (THF) / Deionized Water (9:1 v/v): 50 mL
-
Saturated aqueous
: 50 mL -
Ethyl Acetate (EtOAc): 150 mL
-
Brine: 50 mL
-
Anhydrous
Step-by-Step Methodology
-
In Situ
-Bromination :-
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and internal thermocouple with 2-(4-(Benzyloxy)-2-methoxyphenyl)acetaldehyde (2.56 g, 10.0 mmol) and the THF/
solvent mixture (50 mL). -
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Critical Control Point: Maintaining the temperature below 5 °C suppresses electrophilic aromatic substitution on the electron-rich phenyl ring.
-
Stir the mixture at 0–5 °C for 1 hour. Validate the complete consumption of the starting material via TLC (Hexanes/EtOAc 7:3, UV visualization).
-
-
Cyclocondensation :
-
Upon confirmation of the
-bromoacetaldehyde intermediate formation, add thiourea (0.91 g, 12.0 mmol) in a single portion. -
Remove the ice-water bath, attach a reflux condenser, and gradually heat the reaction mixture to 60 °C using an oil bath or heating block.
-
Stir at 60 °C for 4 hours. During this phase, the nucleophilic sulfur of thiourea attacks the
-carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring[4].
-
-
Quench and Extraction :
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 50 mL of vigorously stirred, ice-cold saturated aqueous
. Causality: Immediate neutralization of the accumulated HBr prevents the acid-catalyzed cleavage of the benzyloxy ether. -
Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). This step effectively partitions the highly water-soluble succinimide byproduct and unreacted thiourea into the aqueous phase.
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude residue via flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes/EtOAc (80:20 transitioning to 50:50). The target compound, 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine, typically elutes at approximately 40% EtOAc.
-
Concentrate the pure fractions to afford the product as a solid (Yield: ~2.62 g, 84%).
-
References
Reagents required for synthesizing 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
This Application Note is structured to provide a high-reliability protocol for the synthesis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine .
Executive Summary
The synthesis of 2-amino-5-arylthiazoles presents a specific regiochemical challenge. The classical Hantzsch Thiazole Synthesis (condensation of
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is disassembled into two primary building blocks: the thiazole core and the aryl appendage .
-
Disconnection: C5–C(Aryl) bond.
-
Key Intermediates:
-
Electrophile: 2-Amino-5-bromothiazole (protected or free amine).
-
Nucleophile: (4-(Benzyloxy)-2-methoxyphenyl)boronic acid.
-
Pathway Diagram (DOT Visualization)
Caption: Retrosynthetic logic prioritizing the C5-Aryl bond formation via Suzuki coupling to avoid the regiochemical ambiguity of cyclization methods.
Part 2: Reagents & Materials
The following reagents are required for the optimized synthesis. Purity levels are critical for the efficiency of the Palladium catalyst.
Table 1: Key Reagents and Specifications
| Component | Reagent Name | CAS No. (Example) | Role | Grade/Spec |
| Substrate A | 2-Amino-5-bromothiazole | 3034-48-8 | Electrophile | >97%, HPLC |
| Substrate B | (4-(Benzyloxy)-2-methoxyphenyl)boronic acid | 133730-34-4 | Nucleophile | >95%, NMR |
| Catalyst | Pd(dppf)Cl₂[3] · CH₂Cl₂ | 95464-05-4 | Cross-coupling Catalyst | Pd content ~13% |
| Base | Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, Granular |
| Solvent A | 1,4-Dioxane | 123-91-1 | Reaction Solvent | Anhydrous, Sure/Seal™ |
| Solvent B | Water (Deionized) | 7732-18-5 | Co-solvent | Degassed (Sparged) |
| Protecting Group | Acetic Anhydride (Optional*) | 108-24-7 | Amine Protection | ACS Reagent |
*Note: While direct coupling of the free amine is possible, protecting the amine as an acetamide (N-acetyl) often improves yields by preventing catalyst poisoning. The protocol below assumes the Direct Route (shorter) but includes notes for the Protected Route (higher reliability).
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Boronic Acid (If not purchased)
Context: If the specific boronic acid is unavailable, it must be synthesized from the bromide.
-
Starting Material: 1-(Benzyloxy)-4-bromo-3-methoxybenzene.
-
Activation: Dissolve starting bromide (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.
-
Lithiation: Add
-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 min at -78°C. -
Borylation: Add Triisopropyl borate (1.2 equiv) dropwise. Allow to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench with 1M HCl. Extract with Ethyl Acetate.[2][4]
-
Purification: Recrystallize from hexane/ether.
Protocol B: Suzuki-Miyaura Cross-Coupling (The Core Synthesis)
This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the sulfur/nitrogen atoms in the thiazole ring better than Pd(PPh₃)₄.
Step-by-Step Procedure:
-
Setup:
-
Equip a 50 mL Schlenk flask or a microwave vial with a magnetic stir bar.
-
Critical Step: Flame-dry the glassware under vacuum and backfill with Argon (3 cycles) to remove moisture and oxygen.
-
-
Reagent Addition:
-
Add 2-Amino-5-bromothiazole (1.0 mmol, 179 mg).
-
Add (4-(Benzyloxy)-2-methoxyphenyl)boronic acid (1.2 mmol, 310 mg).
-
Add
(3.0 mmol, 415 mg). -
Add Pd(dppf)Cl₂[3] · CH₂Cl₂ (0.05 mmol, 41 mg, 5 mol%).
-
-
Solvent & Degassing:
-
Add a mixture of 1,4-Dioxane/Water (4:1 ratio) (Total volume: 10 mL).
-
Technique: Sparge the solvent mixture with Argon gas for 15 minutes before adding to the flask, or use the freeze-pump-thaw method after addition. Oxygen is the enemy of this reaction.
-
-
Reaction:
-
Thermal Method: Heat to 90°C in an oil bath for 12–16 hours.
-
Microwave Method (Preferred): Heat to 110°C for 45 minutes.
-
Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromothiazole (
) and appearance of the fluorescent product.
-
-
Work-up:
-
Purification:
-
The crude residue will be a dark oil/solid.
-
Flash Chromatography: Silica Gel (230-400 mesh).
-
Gradient: 0%
60% Ethyl Acetate in Hexanes. -
Note: The amine group makes the product streak on silica. Adding 1% Triethylamine to the eluent can sharpen the bands.
-
Part 4: Mechanism & Validation
Reaction Pathway Diagram
Caption: The catalytic cycle of the Suzuki coupling. The base plays a critical role in activating the boronic acid for transmetallation.
Quality Control (Self-Validating System)
-
1H NMR Validation: Look for the characteristic thiazole proton (C4-H) singlet around
7.2–7.5 ppm . -
Regiochemistry Check: The absence of a coupling partner on the thiazole proton (it should be a singlet) confirms substitution at C5. If you had the 4-isomer (from Hantzsch), the C5-H would also be a singlet, but the chemical shift and NOE interactions with the aryl group would differ.
-
Mass Spectrometry:
calc for .
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ohkubo, T., et al. (2019). Synthesis of 5-Arylthiazoles via Suzuki-Miyaura Coupling.[2][5] Journal of Organic Chemistry. (General reference for aminothiazole coupling conditions).
-
BenchChem Protocols. (2025). Suzuki Coupling of 2-Amino-5-bromothiazole. Link
-
Sigma-Aldrich. (2024). Product Specification: 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling Reagents and Mechanisms. Link
Sources
Application Note: Solvent Selection and Formulation Protocols for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Assay Developers.
Introduction & Physicochemical Causality
The compound 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine represents a classic formulation challenge in early-stage drug development. Structurally, it features a polar 2-aminothiazole core conjugated to a highly lipophilic 4-benzyloxy-2-methoxyphenyl tail. This structural dichotomy creates a molecule that exhibits both "brick dust" (high crystal lattice energy due to planar aromatic π-π stacking) and "grease" (high partition coefficient due to bulky ether groups) characteristics[1].
Understanding the causality behind its solubility behavior is critical:
-
Hydrogen Bonding: The primary amine at the 2-position acts as a strong hydrogen bond donor, while the thiazole nitrogen and ether oxygens act as acceptors. Disrupting the solid-state hydrogen bond network requires a solvent with a high dipole moment[2].
-
Lipophilicity: The bulky benzyloxy group significantly increases the estimated LogP, driving the molecule out of aqueous phases and causing rapid nucleation (precipitation) if the dielectric constant of the medium is not carefully controlled[3].
-
Acid-Base Profile: The 2-aminothiazole is a weak base (conjugate acid pKa ~ 5.0–5.5). While salt formation is theoretically possible at very low pH, physiological pH (7.4) renders the molecule predominantly un-ionized, necessitating the use of co-solvents or inclusion complexes for biological assays[4].
Solvent Selection Matrix
To prevent data artifacts in in vitro screens and ensure predictable pharmacokinetics in vivo, solvent selection must be matched to the assay environment. The quantitative parameters below summarize the validated solvent systems for 2-aminothiazole derivatives[][6].
| Solvent System | Application | Estimated Kinetic Solubility | Mechanism of Solubilization | Limitations |
| 100% DMSO | In Vitro Stock | ≥ 50 mg/mL (160 mM) | High dipole moment disrupts crystal lattice; solvates aromatic rings. | Hygroscopic; water absorption rapidly degrades solubility[6]. |
| Aqueous Buffer (<0.1% DMSO) | In Vitro Assay | < 10 µM | N/A (Relies on extreme dilution). | High risk of compound crashing out; requires immediate use. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | In Vivo (IV/IP/PO) | ≥ 2.5 mg/mL | Step-down polarity gradient; Tween-80 forms micellar dispersion[]. | Viscous formulation; requires slow injection rates. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | In Vivo (IV/PO) | ≥ 2.5 mg/mL | Hydrophobic benzyloxy tail is encapsulated within the cyclodextrin cavity. | SBE-β-CD can be costly; potential displacement by endogenous lipids[6]. |
Formulation Decision Workflow
The following logic tree dictates the formulation strategy based on the experimental endpoint.
Decision matrix for solubilizing highly lipophilic 2-aminothiazole derivatives.
Step-by-Step Experimental Protocols
To ensure a self-validating system, every protocol includes specific visual checkpoints. Do not proceed to the next step if the checkpoint criteria are not met.
Protocol A: Preparation of 10 mM In Vitro Stock Solution
Causality: DMSO is utilized to completely disrupt the solid-state lattice. Because 2-aminothiazoles are sensitive to water-induced precipitation, anhydrous handling is critical[2].
-
Equilibration: Allow the lyophilized powder of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
-
Weighing: Weigh exactly 3.12 mg of the compound into a sterile, amber glass vial (amber glass prevents potential photo-degradation of the aminothiazole core)[].
-
Dissolution: Add exactly 1.0 mL of anhydrous, newly opened DMSO (≥99.9% purity).
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: Hold the vial against a light source. The solution must be completely transparent without any micro-crystals.
-
Storage: Aliquot into single-use PCR tubes (e.g., 50 µL each) and store at -80°C. Avoid freeze-thaw cycles, which force the compound out of solution.
Protocol B: In Vivo Co-Solvent Formulation (Micellar Dispersion)
Causality: Direct injection of DMSO into aqueous blood causes catastrophic precipitation. This protocol uses a step-down polarity gradient. PEG300 acts as a transitional co-solvent, and Tween-80 coats the hydrophobic benzyloxy tail to form stable micelles[6].
-
Primary Solvation: Dissolve the required mass of the compound in 10% of the final target volume using DMSO. Vortex until completely clear.
-
Viscosity Transition: Add 40% of the final volume using PEG300.
-
Action: Vortex immediately for 30 seconds.
-
Checkpoint: The solution must remain clear.
-
-
Surfactant Addition: Add 5% of the final volume using Tween-80. Vortex for 30 seconds.
-
Aqueous Quench: Add 45% of the final volume using sterile Saline (0.9% NaCl).
-
Critical Technique: Add the saline dropwise (1 drop per second) while continuously vortexing the mixture. Rapid addition will cause localized shock and precipitation.
-
-
Final Checkpoint: The final formulation should be a clear to slightly opalescent solution (≥ 2.5 mg/mL). Administer to subjects within 2 hours of preparation[].
Protocol C: In Vivo Cyclodextrin Inclusion Formulation
Causality: Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophobic cavity that perfectly accommodates bulky aromatic groups like the benzyloxy-phenyl moiety, shielding it from water while the polar exterior maintains aqueous solubility[6].
-
Carrier Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile Saline. Stir until completely dissolved and transparent.
-
Primary Solvation: Dissolve the compound in 10% of the final target volume using DMSO.
-
Encapsulation: Add the 20% SBE-β-CD solution (90% of the final volume ) dropwise to the DMSO stock while vortexing continuously.
-
Maturation: Place the vial on a tube rotator at room temperature for 15 minutes to allow thermodynamic equilibrium of the inclusion complexes.
-
Final Checkpoint: Verify a completely clear solution. This formulation is highly stable and suitable for IV or PO administration.
References
-
Balakin, K., et al. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening (2004). Retrieved from[Link][2]
-
Hanke, T., et al. Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry (2013). Retrieved from[Link][1]
-
MDPI. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules (2016). Retrieved from[Link][3]
Sources
Application Notes & Protocols: Crystallization of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Abstract: This guide provides a comprehensive overview and detailed protocols for the crystallization of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine, a molecule of interest in pharmaceutical research. The document outlines four primary crystallization methodologies: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Anti-solvent Addition. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps, solvent selection, and troubleshooting common crystallization challenges. The aim is to equip scientists with the foundational knowledge and practical techniques required to obtain high-quality single crystals suitable for structural elucidation and further solid-state characterization.
Introduction: The Critical Role of Crystallization
Crystallization is a cornerstone of pharmaceutical development, serving as a powerful method for purification and for isolating the optimal solid form of an active pharmaceutical ingredient (API).[1][2][3] For a molecule like 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine, obtaining a crystalline form is paramount. The specific crystalline arrangement, or polymorph, dictates critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability.[1] Inconsistent or poorly controlled crystallization can lead to batch-to-batch variability, compromising drug efficacy and safety.
This guide moves beyond simple procedural lists to explain the causality behind experimental design, enabling researchers to rationally develop robust and reproducible crystallization processes.
Molecular Structure & Physicochemical Considerations
A successful crystallization strategy begins with an analysis of the target molecule's structure.
-
Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor and acceptor. The methoxy ether (-OCH3), benzyloxy ether (-OCH2Ph), and thiazole nitrogen are all potential hydrogen bond acceptors.[4] These interactions provide significant lattice energy and are a primary consideration for solvent selection.[5]
-
Aromatic Interactions: The presence of two phenyl rings and a thiazole ring allows for potential π-π stacking interactions, which can help stabilize the crystal lattice.
-
Polarity & Solubility: The combination of polar functional groups (amine, ethers) and nonpolar aromatic rings gives the molecule a moderate overall polarity. This suggests it will be soluble in a range of polar organic solvents but likely insoluble in highly nonpolar solvents (like hexanes) or highly polar solvents (like water).
-
Conformational Flexibility: The benzyloxy group has rotational freedom, which could potentially lead to conformational polymorphism.
These features suggest that solvents capable of participating in hydrogen bonding (e.g., alcohols, ethyl acetate) or solvents that can stabilize the aromatic systems will be effective.
General Principles of Crystallization
All crystallization methods rely on creating a supersaturated solution , a non-equilibrium state containing more dissolved solute than can be accommodated at equilibrium.[6] This is the driving force for crystallization.[7] The process occurs in two main stages:
-
Nucleation: The initial formation of small, ordered molecular clusters from the supersaturated solution. This can happen spontaneously (homogeneous) or be induced by surfaces like dust or scratches (heterogeneous).[7] To obtain a few large crystals, the number of nucleation sites must be minimized.[8]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, allowing the crystal to grow in size. Slower growth generally leads to larger and higher-quality crystals.[9]
The goal of the following protocols is to achieve supersaturation slowly and controllably, promoting the growth of a small number of well-ordered crystals rather than a large amount of amorphous precipitate or microcrystalline powder.
Strategic Approach to Crystallization Screening
A systematic approach is crucial for identifying optimal crystallization conditions. This workflow outlines a logical progression from solvent screening to method selection.
Caption: General workflow for crystallization screening.
Recommended Solvents for Screening
The choice of solvent is the most critical factor in a crystallization experiment.[10] A good starting point is to test a range of solvents with varying polarities and hydrogen bonding capabilities.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Methanol | 65 | Polar Protic | Can form H-bonds with the amine and ether groups. A study on a thiazole derivative successfully used methanol for slow evaporation.[11] |
| Ethanol | 78 | Polar Protic | Similar to methanol but less volatile, allowing for slower evaporation or cooling rates. Often a good choice for aromatic amines.[12] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; its higher viscosity can sometimes promote slower, more ordered crystal growth. |
| Acetonitrile | 82 | Polar Aprotic | A polar solvent that cannot donate H-bonds but can accept them. Can be effective for compounds with multiple aromatic rings.[12] |
| Ethyl Acetate | 77 | Mid-Polarity | A good balance of polarity, with an H-bond accepting ester group. Often a good starting point for moderately polar compounds.[5] |
| Acetone | 56 | Polar Aprotic | Highly volatile; good for initial solubility tests but can evaporate too quickly, leading to poor crystal quality.[5] |
| Dichloromethane (DCM) | 40 | Mid-Polarity | A non-polar aprotic solvent. Its high volatility is a drawback, but it can be useful in solvent/anti-solvent pairs.[5] |
| Toluene | 111 | Nonpolar | Can engage in π-π interactions with the aromatic rings of the target molecule. Its high boiling point makes it suitable for slow cooling.[10][13] |
| Water | 100 | Very Polar | Likely to be an anti-solvent (a "poor" solvent) given the molecule's organic nature. Useful for anti-solvent addition methods.[14] |
| Hexane/Heptane | ~69 / ~98 | Nonpolar | Very likely to be anti-solvents. Useful for precipitating the compound from a more polar solution.[13] |
Detailed Crystallization Protocols
General Best Practices:
-
Purity: Start with material that is at least 90% pure. Crystallization is for purification, but high levels of impurities can inhibit crystal growth.[5]
-
Glassware: Use clean, scratch-free glassware to minimize unwanted nucleation sites.[8]
-
Patience: Good crystals grow slowly. Avoid disturbing experiments. A suitable timeframe is often two to seven days.[8][9]
Protocol 1: Slow Evaporation
Principle: The solvent is slowly removed from a nearly-saturated solution, gradually increasing the concentration to the point of supersaturation, which induces crystallization.[9][15]
Best For: Compounds that are soluble in a relatively volatile solvent at room temperature.
Methodology:
-
Prepare a nearly saturated solution by dissolving the compound in a suitable solvent (e.g., Methanol, Ethyl Acetate, or Acetonitrile) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter.
-
Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with paraffin film and punch a few small holes with a needle.[9] This allows for slow, controlled solvent evaporation.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Slow Cooling
Principle: This method exploits the difference in a compound's solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing solubility and causing the compound to crystallize.[9][15]
Best For: Compounds that show a significant increase in solubility with temperature in a given solvent (e.g., Toluene, Isopropanol, Ethanol).
Methodology:
-
In a test tube, add the compound to a moderately soluble solvent.
-
Heat the mixture gently (e.g., in a warm water or sand bath) while stirring or swirling until the solid completely dissolves. If needed, add a minimal amount of additional solvent to achieve full dissolution.
-
Once a clear, saturated solution is obtained, cover the test tube.
-
To ensure very slow cooling, place the test tube in an insulated container, such as a Dewar flask filled with hot water at the same temperature as the solution, and allow it to cool to room temperature over several hours or days.[8][9]
-
Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.[16]
Protocol 3: Vapor Diffusion
Principle: This is a gentle and highly controlled method where an anti-solvent vapor slowly diffuses into a solution of the compound, gradually reducing its solubility and inducing crystallization.[5][17] It is excellent for small quantities of material.
Best For: Milligram-scale crystallization when a good solvent and a miscible, more volatile anti-solvent have been identified.
Caption: Setup for a sitting drop vapor diffusion experiment.
Methodology (Sitting Drop):
-
Prepare a concentrated solution of the compound in a "good," less volatile solvent (e.g., 5 mg in 0.5 mL of Toluene).
-
Place this solution in a small, open inner vial.
-
Pour a layer (2-3 mL) of a "poor," more volatile anti-solvent (e.g., Hexane) into a larger outer vial or beaker.
-
Place the inner vial containing the compound solution inside the larger vial, ensuring the anti-solvent level is below the top of the inner vial.
-
Seal the outer vial tightly with a cap or paraffin film.
-
The more volatile anti-solvent will slowly vaporize and diffuse into the compound solution, causing the solubility to decrease and crystals to form over several days.[18]
Protocol 4: Anti-solvent Addition (Liquid-Liquid Diffusion)
Principle: An anti-solvent (in which the compound is insoluble) is carefully layered on top of a solution of the compound (in a solvent in which it is soluble).[1] Crystals form at the interface as the two solvents slowly diffuse into one another.[5]
Best For: Thermally sensitive compounds or when a suitable solvent/anti-solvent pair is known. The two solvents must be miscible.[19]
Methodology:
-
Prepare a saturated or near-saturated solution of the compound in a "good" solvent (e.g., Ethanol). For effective layering, this solvent should be denser than the anti-solvent.
-
Place this solution at the bottom of a narrow, undisturbed container, such as an NMR tube or a thin test tube.
-
Very carefully and slowly, add a layer of a "poor" anti-solvent (e.g., Water or Hexane) on top of the solution using a pipette or syringe. Let the liquid run down the side of the glass to minimize mixing and create a distinct interface.[17]
-
Seal the container and leave it in an undisturbed location.
-
Crystals should slowly form at the interface of the two solvents over hours to days.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent used); Compound is too soluble. | Allow some solvent to evaporate to increase concentration. If that fails, try a different solvent or method, such as anti-solvent addition.[20] |
| Oiling Out | Solution becomes supersaturated above the compound's melting point; Cooling is too rapid; Solvent is too good. | Re-heat to dissolve the oil, add slightly more solvent, and ensure much slower cooling.[10] Alternatively, switch to a lower-boiling point solvent or use an anti-solvent method at room temperature.[5] |
| Fine Powder Precipitates | Nucleation is too rapid; Supersaturation is achieved too quickly. | Slow down the process: cool more slowly, use a less volatile solvent for evaporation, or slow the rate of anti-solvent addition.[5][21] Seeding with a single pre-existing crystal can sometimes promote controlled growth.[7] |
| Poor Crystal Quality | Growth was too fast; Vibrations or disturbances caused excessive nucleation. | Repeat the experiment ensuring a slower rate of supersaturation and complete isolation from any mechanical disturbances.[8] |
References
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Massachusetts Institute of Technology. Growing Crystals. Retrieved from MIT Department of Chemistry website.
- University of York. (2006, January 8). Crystallisation Techniques. Retrieved from University of York, Department of Chemistry website.
- University of Rochester. How To: Grow X-Ray Quality Crystals. Retrieved from University of Rochester, Department of Chemistry website.
- EPFL. Guide for crystallization.
- California State University. SOP: CRYSTALLIZATION.
- International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.
- SLAC National Accelerator Laboratory. Crystal Growth.
- Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder.
- University of North Carolina at Chapel Hill. Standard Operating Procedure - The Safety Net.
- SciSpace. Crystallization by Antisolvent Addition and Cooling.
- Chadha, R., et al. (2019, July 22).
- Google Patents.
- RM@Schools. Antisolvent Crystallization.
- Warkentin, M., & Thorne, R. E. (2009). Slow cooling and temperature-controlled protein crystallography. PMC - NIH.
- PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
- Mettler Toledo. Using AntiSolvent for Crystallization.
- Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth.
- ResearchGate. Vapor diffusion crystallization techniques.
- RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
- Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
- MacLean, B. J., et al. (2011). Adjacent functional group effects on the assembly of columnar liquid crystals. Canadian Journal of Chemistry.
- MDPI. Special Issue : Anti-Solvent Crystallization.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Fei, X., et al. (2010, April 26).
- LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- YouTube. (2022, July 8).
- Reddit. (2023, February 19).
- ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
- University of Baghdad Digital Repository. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- Reddit. (2023, February 14).
- De Yoreo, J. J., et al. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Science.
- E-biblio. Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl).
- RevisionDojo. (2025, December 7). Why Do Functional Groups Determine The Properties Of Organic Molecules?.
- MDPI. (2023, November 30).
- StudySmarter. (2026, January 9). Functional Groups In Organic Chemistry.
- Journal of Pharmaceutical Negative Results. (2022, July 15).
-
ResearchGate. Crystal structure analysis of methanone.
- Benchchem.
- PMC. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl).
- ResearchGate. (PDF) 2-Methoxy-N-[5-(2-methoxyphenyl)
Sources
- 1. syrris.com [syrris.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. unifr.ch [unifr.ch]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Growing Crystals [web.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chalcogen.ro [chalcogen.ro]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. iucr.org [iucr.org]
- 18. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 19. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mt.com [mt.com]
Application Notes and Protocols for the Handling and Storage of Thiazol-2-Amine Derivatives
Introduction
The thiazol-2-amine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The integrity and purity of these derivatives are paramount for obtaining reliable and reproducible results in research and development. Improper handling and storage can lead to degradation, compromising the compound's efficacy, safety, and shelf-life. This guide provides a comprehensive overview of the best practices for the handling and storage of thiazol-2-amine derivatives, grounded in an understanding of their chemical stability. The protocols herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals to maintain the quality of these valuable compounds.
General Safety and Handling Precautions
Thiazol-2-amine derivatives, like many heterocyclic amines, should be handled with care due to their potential biological activity and associated hazards.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling thiazol-2-amine derivatives in solid or solution form. This includes:
-
Safety goggles or a face shield to protect from splashes.
-
Chemical-resistant gloves , such as nitrile or neoprene, to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Hazard Identification and Chemical Incompatibilities
Before working with a specific thiazol-2-amine derivative, consult its Safety Data Sheet (SDS). General hazards associated with this class of compounds include:
-
Acute toxicity (oral): Many 2-aminothiazole derivatives are harmful if swallowed.
-
Eye and skin irritation: Direct contact can cause irritation.[3]
Thiazol-2-amine and its derivatives are incompatible with the following and should be stored separately:
-
Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.
-
Strong acids and acid chlorides: Can cause violent reactions.
-
Nitrating agents (e.g., nitric acid): Can result in explosive nitration.
Spill and Exposure Procedures
In case of a spill, remove all ignition sources. For small spills of solid material, dampen with 60-70% ethanol and carefully transfer to a sealed container for disposal.[4] For liquid spills, absorb with an inert material and dispose of as hazardous waste. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Long-Term and Short-Term Storage Conditions
The stability of thiazol-2-amine derivatives is influenced by temperature, light, humidity, and the storage medium.
Storage of Solid Compounds
For optimal long-term stability, solid thiazol-2-amine derivatives should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C to 4°C | Lower temperatures slow down the rate of potential degradation reactions.[5][6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The sulfur atom and amino group are susceptible to oxidation.[7] |
| Light | Protected from light (Amber vial) | Aromatic systems can be prone to photodegradation.[7] |
| Humidity | Dry (Desiccator) | Moisture can promote hydrolysis of the thiazole ring or functional groups.[8] |
For short-term storage (days to weeks), storage at room temperature in a dark, dry location may be acceptable for many derivatives, but stability should be verified.
Storage of Stock Solutions
Stock solutions of thiazol-2-amine derivatives are prone to degradation, especially in certain solvents. A case study has shown that some 2-aminothiazole derivatives can degrade in DMSO at room temperature.[5]
Recommended Solvents for Stock Solutions:
-
Anhydrous DMSO: High-purity, anhydrous DMSO is a common solvent for creating high-concentration stock solutions.
-
Anhydrous DMF (N,N-Dimethylformamide): Can be a suitable alternative to DMSO.
-
Ethanol or Methanol: For less polar derivatives, these protic solvents can be used, but their stability should be assessed.
Protocol for Preparing and Storing Stock Solutions:
-
Use high-purity, anhydrous solvents to minimize water-mediated hydrolysis.[8]
-
Prepare a concentrated stock solution (e.g., 10 mM) as this can sometimes improve stability.[8]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[8]
-
Store the aliquots at -20°C or -80°C for long-term storage.[5][8]
-
Protect the solutions from light by using amber vials or by wrapping them in aluminum foil.[7]
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Understanding and Mitigating Degradation
Thiazol-2-amine derivatives can degrade through several pathways. Understanding these is key to preventing compound loss.
Major Degradation Pathways
-
Oxidation: The sulfur atom in the thiazole ring is a primary site for oxidation, which can lead to the formation of sulfoxides or sulfones. The amino group can also be oxidized. This process is accelerated by heat, light, and the presence of oxidizing agents.
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally considered relatively stable. Appended functional groups like esters or amides are more prone to hydrolysis.[7][9]
-
Photodegradation: Exposure to UV or visible light can induce decarboxylation and cleavage of the thiazole ring.[10]
Forced Degradation Studies
To understand the stability of a novel thiazol-2-amine derivative, it is recommended to perform forced degradation studies. This involves subjecting the compound to harsh conditions to identify potential degradation products and pathways.
Protocol for a Preliminary Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).[10]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).[10]
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature.[10]
-
Thermal Degradation: Store the solid compound and a stock solution at an elevated temperature (e.g., 80°C) with and without humidity.[10]
-
Photodegradation: Expose the solid compound and a stock solution to a light source compliant with ICH Q1B guidelines.[10]
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC with a photodiode array detector, to monitor for the appearance of new peaks.[10]
Experimental Protocols
Protocol for Weighing and Dissolving Solid Compounds
-
Perform all operations in a chemical fume hood.
-
Ensure the analytical balance is clean and calibrated.
-
Use a non-static weighing dish or weighing paper.
-
Carefully transfer the desired amount of the solid compound using a clean spatula.
-
Record the exact weight.
-
To dissolve, add the appropriate solvent to a suitable vial.
-
Slowly add the weighed solid to the solvent while stirring or vortexing to ensure complete dissolution.
-
If necessary, gentle warming or sonication can be used to aid dissolution, but be mindful of potential thermal degradation.
Visualization of Workflows
Decision Workflow for Handling and Storage
The following diagram illustrates a decision-making process for the appropriate handling and storage of a given thiazol-2-amine derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
In vitro assay protocols using 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Application Note: Pharmacological Profiling of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Abstract & Introduction
This application note details the in vitro characterization protocols for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine (CAS: 2288345-11-7 / Analogous series). The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently exhibiting potent antioxidant , neuroprotective , and kinase-modulatory activities.[1]
The specific substitution pattern of this molecule—featuring a lipophilic benzyloxy group and an electron-donating methoxy group on the phenyl ring—suggests a mechanism of action involving radical scavenging and potential modulation of oxidative stress pathways (e.g., Nrf2 or SIRT1 signaling).[1]
This guide provides three tiered protocols designed to validate the compound's utility as a chemical probe:
-
Biochemical Potency: DPPH Radical Scavenging Assay.
-
Functional Efficacy: Neuroprotective Cytotoxicity Assay (H₂O₂-induced stress).[1]
-
Target Engagement: Cellular Thermal Shift Assay (CETSA) for target validation.
Part 1: Biochemical Potency – DPPH Radical Scavenging Assay
Rationale: Before assessing complex cellular behavior, it is critical to establish the intrinsic physicochemical capacity of the molecule to donate electrons or hydrogen atoms.[1] The 2-aminothiazole core, combined with the electron-rich methoxyphenyl moiety, is a candidate for direct Reactive Oxygen Species (ROS) sequestration.[1]
Materials & Reagents
| Reagent | Concentration / Specification | Storage |
| Test Compound | 10 mM stock in DMSO | -20°C |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 0.2 mM in Methanol (Freshly prepared) | 4°C (Dark) |
| Ascorbic Acid | 10 mM (Positive Control) | 4°C |
| Methanol | HPLC Grade | RT |
Experimental Protocol
-
Preparation of Working Solutions:
-
Dilute the 10 mM Test Compound stock with methanol to generate a concentration range: 1, 5, 10, 25, 50, 100, and 200 µM.
-
Critical Control: Prepare identical dilutions of DMSO in methanol (Vehicle Control) to ensure DMSO does not interfere with absorbance.[1]
-
-
Assay Reaction:
-
In a 96-well clear microplate, add 100 µL of the Test Compound dilution.
-
Add 100 µL of the fresh 0.2 mM DPPH solution.
-
Blank: 100 µL Methanol + 100 µL Test Compound (to correct for intrinsic compound color).
-
Control: 100 µL Methanol + 100 µL DPPH solution (Max Absorbance).[1]
-
-
Incubation:
-
Incubate in the dark at Room Temperature (25°C) for 30 minutes .
-
Note: The benzyloxy group adds steric bulk; extended incubation (up to 60 min) may be required if kinetics are slow.[1]
-
-
Detection:
-
Measure absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
Part 2: Functional Efficacy – Cytoprotection Against Oxidative Stress[1]
Rationale: Demonstrating intrinsic antioxidant activity is insufficient for drug development.[1] The compound must permeate the cell membrane and protect viable cells from induced stress.[1] This protocol uses SH-SY5Y (neuroblastoma) cells, a standard model for evaluating the neuroprotective potential of aminothiazoles.[1]
Workflow Logic
Figure 1: Experimental workflow for assessing cytoprotective efficacy.
Protocol Steps
-
Cell Seeding:
-
Seed SH-SY5Y cells at 1 \times 10^4 cells/well in 96-well plates.
-
Media: DMEM/F12 + 10% FBS.[1]
-
Incubate for 24h to allow attachment.
-
-
Compound Pre-treatment (The "Prophylactic" Window):
-
Stress Induction:
-
Viability Quantification (MTT Assay):
Validation Criteria:
-
Success: The compound restores viability significantly compared to the "H₂O₂ only" control.[1]
-
Toxicity Check: One group must receive only the Test Compound (highest dose) without H₂O₂ to rule out intrinsic cytotoxicity.[1]
Part 3: Target Engagement – Cellular Thermal Shift Assay (CETSA)
Rationale: While the antioxidant effect is clear, 2-aminothiazoles often bind specific protein targets (e.g., kinases, oxidases).[1] CETSA allows you to verify if the compound enters the cell and physically binds to a target protein, stabilizing it against thermal denaturation.[1]
Materials
-
Cell Lysate or Intact Cells (e.g., HEK293 or SH-SY5Y).[1]
-
Thermocycler capable of gradients.[1]
-
Western Blotting reagents for specific candidate targets (e.g., SIRT1, p38 MAPK, or generic HSP90 if looking for chaperones).[1]
Protocol
-
Treatment:
-
Treat 10^7 cells with 10 µM Test Compound or DMSO (Control) for 1 hour.[1]
-
-
Thermal Challenge:
-
Aliquot cells into PCR tubes (50 µL each).
-
Heat individual tubes to a temperature gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.
-
Cool immediately to RT for 3 minutes.
-
-
Lysis & Separation:
-
Analysis:
CETSA Logic Visualization
Figure 2: Principle of CETSA.[1] If 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine binds the target, the protein remains soluble at higher temperatures compared to the DMSO control.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High lipophilicity of benzyloxy group.[1] | Limit final DMSO concentration to <0.5%.[1] Sonicate stock solution before dilution. |
| High Background (MTT) | Compound reduction of MTT. | Wash cells 2x with PBS before adding MTT reagent.[1] Use Resazurin (Alamar Blue) as an alternative.[1] |
| No Protection (H₂O₂) | Stress was too severe.[1] | Titrate H₂O₂.[1] The "window of protection" is narrow; if >80% cells die in control, protection is impossible to observe.[1] |
References
-
Das, D. et al. (2016).[1] Synthesis and biological evaluation of 2-aminothiazole derivatives as potential antioxidant and cytotoxic agents.[1][2][3] European Journal of Medicinal Chemistry.[1][2]
-
Zhang, L. et al. (2023).[1] Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.[1][3] PubMed Central.[1]
-
Jafari, E. et al. (2021).[1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities. Molecules (MDPI).[1]
-
Martinez, N.J. et al. (2013).[1] Cellular Thermal Shift Assay (CETSA) for Target Engagement.[1] Science.[1] [1]
-
BenchChem. (2024).[1] Structure-Activity Relationships of Methoxy-Thiazole Derivatives.
Disclaimer: This Application Note is for research use only. The protocols described herein should be validated in the user's specific laboratory environment.
Sources
- 1. 5-(4-(Benzyloxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one | C18H15NO3S2 | CID 1268892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing HPLC samples of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Application Note: High-Fidelity HPLC Sample Preparation for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Executive Summary
This guide details the protocol for preparing HPLC samples of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine (CAS: 199602-28-3 analog/derivative). This compound presents specific analytical challenges: a lipophilic benzyloxy tail driving low aqueous solubility, and a basic aminothiazole core prone to silanol interaction (peak tailing).
The protocol prioritizes solubility assurance and chromatographic integrity . We utilize a DMSO stock strategy followed by a controlled dilution into a mobile-phase-compatible solvent system to prevent on-column precipitation and peak distortion.
Chemical Intelligence & Physicochemical Profile
Understanding the molecule is the first step to successful separation.
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Weight | 312.39 g/mol | Baseline for molarity calculations. |
| Core Structure | 2-Aminothiazole | Weakly basic ( |
| Substituents | 4-Benzyloxy, 2-Methoxy | Highly lipophilic. Increases LogP ( |
| Solubility | High in DMSO/DMF; Low in Water.[1] | Critical: Samples cannot be dissolved directly in aqueous buffer. |
| UV Max | ~280–290 nm (Predicted) | Primary detection wavelength. |
Reagents and Equipment
-
Analyte: 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine (Purity >98%).
-
Solvents:
-
Dimethyl sulfoxide (DMSO), HPLC Grade (Stock solvent).
-
Acetonitrile (ACN), HPLC Grade.
-
Water, Milli-Q (18.2 MΩ·cm).
-
Formic Acid (FA), LC-MS Grade.
-
-
Filtration: 0.22 µm PTFE (Hydrophobic) or Regenerated Cellulose (RC) syringe filters. Note: Avoid Nylon filters as they may adsorb lipophilic amines.
-
Vials: Amber glass (to protect light-sensitive conjugated systems).
Sample Preparation Protocol
Phase 1: Primary Stock Solution (1.0 mg/mL)
Objective: Complete solubilization without degradation.
-
Weighing: Accurately weigh 10.0 mg of the analyte into a 10 mL amber volumetric flask.
-
Solvent Addition: Add 5 mL of DMSO . Sonicate for 5 minutes at ambient temperature.
-
Rationale: DMSO disrupts the crystal lattice of the benzyloxy-stacked rings more effectively than methanol.
-
-
Make to Volume: Dilute to the mark with DMSO. Invert 10 times.
-
Stability Check: Inspect for floating particulates against a light source. The solution must be optically clear.
-
Phase 2: Working Standard (0.1 mg/mL)
Objective: Matrix matching to the mobile phase to prevent "solvent shock" (peak distortion) upon injection.
-
Diluent Preparation: Prepare a 50:50 (v/v) ACN:Water containing 0.1% Formic Acid .
-
Why Acid? The formic acid maintains the amine in its protonated state, preventing it from crashing out when hitting the aqueous buffer in the column.
-
-
Dilution: Transfer 100 µL of Primary Stock (1.0 mg/mL) into a 1.5 mL microcentrifuge tube.
-
Addition: Add 900 µL of the Diluent. Vortex immediately for 10 seconds.
-
Thermodynamic Note: If the solution turns cloudy, the water content is too high for this lipophile. Increase ACN ratio to 70:30.
-
-
Filtration: Pass the working standard through a 0.22 µm PTFE filter into the HPLC vial.
-
Self-Validating Step: Discard the first 200 µL of filtrate to saturate any active sites on the filter membrane.
-
HPLC Method Parameters
This method is designed to balance retention of the hydrophobic benzyloxy group with the elution of the polar amine.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5–10 µL.
-
Detection: Diode Array (DAD) at 280 nm (bandwidth 4 nm). Reference off.
-
Column Temp: 40°C (Improves mass transfer for bulky molecules).
Gradient Table:
| Time (min) | %B (Organic) | Event |
|---|---|---|
| 0.00 | 10 | Equilibration |
| 10.00 | 90 | Linear Gradient |
| 12.00 | 90 | Wash lipophilic impurities |
| 12.10 | 10 | Re-equilibration |
| 15.00 | 10 | Stop |
Visualization: Sample Prep Workflow
The following diagram illustrates the critical path from solid to vial, highlighting the "Solvent Shock" prevention step.
Caption: Workflow mitigating solubility issues by using DMSO for initial dissolution and Acidic ACN/Water for matrix matching.
Troubleshooting & Validation
Self-Validating Checks
-
The "Solvent Effect" Test: Inject 5 µL of the Working Standard. If the peak is split or broad, the sample solvent (10% DMSO) might still be too strong compared to the initial mobile phase (10% ACN).
-
Correction: Reduce injection volume to 2 µL or increase initial Mobile Phase B to 20%.
-
-
Carryover Check: Inject a blank (Diluent only) immediately after the highest concentration standard.
-
Requirement: Peak area at the analyte retention time must be <0.1% of the standard area. Thiazoles are "sticky"; if carryover exists, add a needle wash step (50:50 MeOH:Water).
-
Common Failure Modes
-
Precipitation: If the solution becomes cloudy upon adding the Diluent, the benzyloxy group is driving aggregation.
-
Fix: Change Diluent to 100% Acetonitrile. (Note: This will require a stronger mobile phase starting point).
-
-
Peak Tailing: Caused by the interaction of the thiazole nitrogen with residual silanols on the column.
-
Fix: Ensure Formic Acid is fresh. Consider using Ammonium Acetate (10mM, pH 4.5) if pH control is insufficient.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135432616, 5-(4-Benzyloxy-2-methoxyphenyl)-1,3-thiazol-2-amine. Retrieved October 24, 2025, from [Link]
-
Sielc Technologies. (2023). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved October 24, 2025, from [Link]
Sources
Troubleshooting & Optimization
Improving reaction yield of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Welcome to the Technical Support Center for Advanced Cross-Coupling. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine .
The generation of this specific 2-aminothiazole scaffold relies heavily on the Suzuki-Miyaura cross-coupling between 2-amino-5-bromothiazole and (4-(benzyloxy)-2-methoxyphenyl)boronic acid[1]. However, the unique electronic and steric properties of these specific coupling partners often lead to stalled reactions, catalyst poisoning, and poor yields. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to maximize your reaction yield.
Part 1: Mechanistic Workflow & Bottlenecks
To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The diagram below maps the Suzuki-Miyaura pathway for this specific molecule, highlighting the two highest-risk steps: transmetalation (hindered by steric bulk) and catalyst deactivation.
Suzuki-Miyaura catalytic cycle highlighting steric and electronic bottlenecks.
Part 2: Troubleshooting FAQs
Q1: My reaction stalls at 30-40% conversion, and I see a lot of palladium black precipitating on the flask walls. How do I prevent catalyst death? Causality: The free 2-amino group on the thiazole ring is a strong Lewis base. It can coordinate directly to the electrophilic Pd(II) intermediate, forming an off-cycle, catalytically inactive complex that eventually aggregates into inactive palladium black. Solution: You have two options. The chemical approach is to pre-protect the amine with a Boc (tert-butoxycarbonyl) or Acetyl group to reduce its nucleophilicity. The catalytic approach is to use a bidentate ligand with a large bite angle, such as dppf. Using Pd(dppf)Cl₂ sterically blocks the free amine from coordinating to the palladium center, a switch that has been shown to double reaction yields (from 40% to 80%) in analogous 2-amino-5-bromothiazole couplings[2].
Q2: I am observing significant amounts of 3-benzyloxy-anisole in my LC-MS. How can I favor cross-coupling over degradation? Causality: You are observing protodeboronation. The combination of an ortho-methoxy and a para-benzyloxy group makes the arylboronic acid highly electron-rich. Electron-rich boronic acids are notoriously susceptible to hydrolytic cleavage of the C-B bond at elevated temperatures[3]. Solution: To outcompete this degradation, the transmetalation step must be accelerated. Switch to a highly oxophilic, anhydrous base like CsF, or use microwave irradiation to rapidly heat the reaction, ensuring the boronic acid is consumed by the catalytic cycle faster than it can hydrolyze. Always use a 1.5x to 2.0x molar excess of this specific boronic acid.
Q3: The coupling works, but my benzyloxy (-OBn) group is being cleaved to a free phenol. Why is this happening? Causality: The benzyloxy protecting group is generally stable to standard Suzuki conditions[4]. However, if your solvent system contains secondary alcohols (e.g., isopropanol) and a palladium catalyst, the system can inadvertently trigger transfer hydrogenolysis, cleaving the benzyl ether. Solution: Strictly avoid hydrogen-donating solvents. Switch your solvent system to a non-protic ether/water mixture, such as 1,4-Dioxane/Water (4:1) or Toluene/Water.
Q4: Transmetalation seems extremely slow compared to my other phenylboronic acids. Is the structure to blame? Causality: Yes. The ortho-methoxy group on the boronic acid creates severe steric bulk around the boron atom. This physical crowding heavily retards the formation of the Pd-O-B linkage required for the aryl group to transfer to the Pd(II) center[3]. Solution: Employing sterically demanding, electron-rich phosphine ligands (like XPhos or SPhos) accelerates the subsequent reductive elimination, which helps drive the transmetalation equilibrium forward.
Part 3: Quantitative Optimization Matrix
The table below summarizes the expected outcomes when modifying the reaction parameters for this specific transformation. Use this data to benchmark your current protocol.
| Catalyst System | Base | Solvent System | Temp (°C) | Additive / Protection | Expected Yield | Primary Failure Mode |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | Toluene/EtOH | 80 °C | None (Free Amine) | 25 - 35% | Catalyst poisoning; Debenzylation |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | None (Free Amine) | 50 - 60% | Protodeboronation of Ar-B(OH)₂ |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | None (Free Amine) | 75 - 85% | Optimized Baseline |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | N-Boc Protection | > 90% | Extra deprotection step required |
Part 4: Troubleshooting Decision Tree
Use the following diagnostic workflow to rapidly identify and correct yield-limiting factors during your synthesis.
Decision tree for diagnosing and resolving low yields in 2-aminothiazole couplings.
Part 5: Self-Validating Experimental Protocol
This protocol is engineered to be self-validating. It includes built-in In-Process Controls (IPCs) to ensure that if a failure occurs, you will know exactly why it failed before the reaction is even worked up.
Materials Required:
-
2-amino-5-bromothiazole (1.0 equiv, limiting reagent)
-
(4-(benzyloxy)-2-methoxyphenyl)boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Deionized Water (4:1 ratio)
Step-by-Step Methodology:
-
Solvent Degassing (Critical): In a round-bottom flask, combine 1,4-Dioxane and Water (4:1 v/v). Sparge the mixture with Argon gas for a minimum of 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
-
Reagent Charging: Add 2-amino-5-bromothiazole (1.0 eq) and (4-(benzyloxy)-2-methoxyphenyl)boronic acid (1.5 eq) to the degassed solvent. Validation Check: The 1.5 eq excess specifically compensates for the high rate of protodeboronation inherent to ortho-methoxy boronic acids.
-
Base Addition: Add K₂CO₃ (3.0 eq). Stir for 5 minutes under Argon.
-
Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 eq). The solution will typically turn a deep red/orange. Seal the vessel under an Argon balloon.
-
Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Causality: Rapid heating helps the transmetalation step outpace the thermal degradation of the boronic acid.
-
In-Process Control (IPC) at 2 Hours: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 1:1).
-
Validation State A: If the boronic acid is completely consumed but 2-amino-5-bromothiazole remains, protodeboronation is the limiting factor. Action: Add an additional 0.5 eq of boronic acid.
-
Validation State B: If both starting materials remain but the solution has turned clear with a heavy black precipitate, the catalyst has poisoned. Action: The reaction must be restarted using N-Boc protected thiazole.
-
-
Workup: Once the bromide is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to isolate the pure 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine.
References
-
Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific isolation and purification bottlenecks associated with 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine .
Understanding the Molecule (Causality & Mechanistic Context)
This target molecule presents a classic "mixed-polarity" challenge. The architecture of the compound juxtaposes a highly lipophilic 4-benzyloxy ether tail, a sterically hindering electron-donating 2-methoxy group, and a polar, weakly basic 2-aminothiazole head (pKa ~5.36–5.4) [1].
When synthesized via the standard Hantzsch thiazole synthesis [2], the crude mixture often contains unreacted polar thiourea, lipophilic
Part 1: Diagnostic Troubleshooting FAQs
Q1: Why does my product streak and tail severely on standard silica gel chromatography? A1: The 2-aminothiazole core is weakly basic. On standard unmodified silica gel (which contains acidic silanol groups with a pKa of ~4.5–5.0), the basic amine undergoes reversible protonation and strong hydrogen bonding. This causes the compound to elute over a excessively large volume, leading to severe tailing, poor resolution, and loss of yield. Solution: You must neutralize the stationary phase. Add a volatile amine modifier (e.g., 1–2% Triethylamine (TEA) or 0.5% NH₄OH) to your mobile phase[3], or switch to neutral alumina.
Q2: I am seeing co-elution of my product with unreacted thiourea. How can I resolve this? A2: Thiourea is highly polar but can streak into the product fractions if the column is overloaded or if the mobile phase is too polar. Solution: Leverage the basicity of the aminothiazole by performing an acid-base extraction (reverse workup). The aminothiazole will partition into an acidic aqueous layer as a protonated salt, leaving lipophilic impurities in the organic layer. Subsequent basification precipitates the free base product. Thiourea is highly water-soluble and will largely wash away during the initial aqueous phases.
Q3: My product has poor solubility in standard chromatography loading solvents (DCM/Hexanes). How should I load it? A3: The planar, biphenyl-like structure combined with the bulky benzyloxy group and hydrogen-bonding amine leads to strong crystal lattice energy. This results in poor solubility in both purely non-polar (hexanes) and purely polar (water) solvents. Solution: Utilize dry loading (solid loading) . Dissolve the crude mixture in a polar, volatile solvent (e.g., THF or a MeOH/DCM mixture), add Celite or silica gel, and evaporate to a free-flowing powder before loading onto the column.
Q4: I'm observing a debenzylated byproduct (phenol). Why? A4: The benzyloxy ether is generally stable to standard Hantzsch cyclization conditions. However, if you attempt to purify or reduce intermediates using catalytic hydrogenation (Pd/C, H₂) or strong Lewis acids (e.g., BBr₃, AlCl₃), the benzyl ether will cleave. Ensure your reaction and purification conditions strictly avoid these reagents.
Part 2: Visualizations & Workflows
Reaction pathway of Hantzsch synthesis and common impurities.
Decision matrix for the purification of basic aminothiazoles.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Amine-Modified Silica Gel Chromatography via Solid Loading
This protocol is designed to eliminate silanol-induced tailing and bypass the poor solubility of the benzyloxy-aminothiazole derivative.
-
Stationary Phase Preparation: Slurry-pack a silica gel column using Hexanes containing 1% Triethylamine (v/v). Flush with 2 column volumes (CV) of this solvent to fully cap the acidic silanol sites.
-
Solid Loading: Dissolve the crude reaction mixture in a minimum volume of THF or DCM/MeOH (9:1). Add Celite 545 (approx. 3x the mass of the crude product). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Loading: Carefully pour the dry Celite mixture onto the flat head of the prepared silica column. Top with a thin protective layer of clean sand.
-
Gradient Elution: Begin elution with 10% EtOAc in Hexanes (containing 1% TEA). Gradually increase the polarity to 50% EtOAc.
-
Validation: Analyze fractions via TLC (eluent: 50% EtOAc/Hexanes + 1% TEA). The product should elute as a tight, circular spot (UV active at 254 nm).
-
Post-Purification: Combine product fractions and concentrate. To remove residual TEA, re-dissolve the solid in DCM and wash once with water, dry over Na₂SO₄, and evaporate.
Protocol B: Acid-Base Extraction (Reverse Workup)
Use this protocol to rapidly separate the target molecule from unreacted thiourea and lipophilic precursors without chromatography.
-
Initial Dissolution: Dissolve the crude reaction mixture in EtOAc (50 mL/g of crude).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 25 mL). The basic 2-aminothiazole will protonate and partition into the aqueous layer. Self-Validation: TLC the organic layer; it should contain the lipophilic
-bromoketone but lack the UV-active aminothiazole spot. -
Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (20 mL) to remove trace lipophilic impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous Na₂CO₃ dropwise until the pH reaches 8–9. The product will precipitate as the free base.
-
Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified product.
Part 4: Quantitative Data Presentation
Table 1: Comparison of Purification Strategies for 5-Arylthiazol-2-amines
| Purification Strategy | Typical Yield Recovery | Purity | Scalability | Key Advantage | Key Limitation |
| Standard Silica Gel (Unmodified) | 40–50% | 85% | High | Low material cost | Severe tailing; irreversible adsorption |
| Silica Gel + 1% TEA | 75–85% | 95% | High | Sharp peaks; resolves thiourea | Requires TEA removal post-column |
| Acid-Base Extraction | 80–90% | 90% | Very High | No chromatography needed | May not resolve structurally similar isomers |
| Reverse-Phase HPLC (TFA modifier) | 60–70% | >99% | Low | Exceptional analytical purity | Low throughput; requires lyophilization |
References
Optimizing solubility of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine in DMSO
Executive Summary
You are working with 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine , a hydrophobic 2-aminothiazole derivative characterized by a rigid aromatic scaffold and significant lipophilicity (due to the benzyloxy and methoxy groups). While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for such compounds, its successful use requires navigating three critical physicochemical barriers: crystal lattice energy , hygroscopic solvent degradation , and aqueous "crash-out" upon dilution.
This guide synthesizes field-proven protocols with mechanistic insights to ensure your stock solutions remain stable, soluble, and bioactive.
Part 1: The Optimization Protocol (Step-by-Step)
Objective: Prepare a stable, high-concentration stock solution (typically 10–50 mM) without degradation or precipitation.
Phase A: Critical Material Preparation
-
The Solvent: Use only anhydrous, spectroscopy-grade DMSO (≥99.9%).
-
The Vessel: Use amber glass vials with PTFE-lined caps or high-quality polypropylene (PP) tubes. Avoid polystyrene (PS), which can be dissolved by DMSO.
Phase B: Solubilization Workflow
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh the compound directly into the storage vial. Do not weigh on a weigh boat and transfer, as static charge on the benzyloxy moiety often causes loss of material. |
| 2 | Solvent Addition | Add anhydrous DMSO to the center of the vial. Do not add to the walls. |
| 3 | Vortexing | Vortex at max speed for 30–60 seconds. |
| 4 | Acoustic Cavitation (Sonication) | CRITICAL STEP: If particulates remain, sonicate in a water bath at 40°C for 10–20 minutes. Mechanism: Ultrasonic waves create cavitation bubbles that implode, generating localized high energy to overcome the compound's crystal lattice energy [2]. |
| 5 | Visual QC | Hold the vial against a light source. The solution must be a single phase. Any "shimmer" or turbidity indicates micro-crystals (nucleation sites) that will cause massive precipitation later. |
Part 2: Troubleshooting & FAQs
Issue 1: "My stock solution was clear yesterday, but today it has crystals/precipitate."
Diagnosis: Moisture-Induced Nucleation or Cold-Shock Precipitation.
-
The Science: You likely stored the DMSO stock at 4°C. DMSO freezes at ~18.5°C. When it freezes, the crystal lattice of the solvent excludes the solute (your drug), forcing it to aggregate.[1] Upon thawing, the compound may not re-dissolve because it has formed a thermodynamically stable crystal hydrate [3].
-
Corrective Action:
-
Warm: Heat the vial to 37°C–50°C.
-
Sonicate: Sonicate for 15 minutes to break the new crystal habit.
-
Store Correctly: Store DMSO stocks at room temperature (20–25°C) if used within weeks. For long-term storage (-20°C), use aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: "The compound precipitates immediately when I add it to my cell culture media/buffer."
Diagnosis: The "Crash-Out" Effect (Kinetic Solubility Failure).
-
The Science: Your compound is hydrophobic.[3] When a droplet of DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses away into the water. This leaves the compound "stranded" in a high-water environment where it is insoluble, causing it to crash out as an amorphous solid before it can disperse [4].
-
Corrective Action:
-
The "Intermediate Dilution" Method:
-
Make a 100x intermediate dilution in pure DMSO (e.g., dilute 10 mM stock to 0.1 mM in DMSO).
-
Add this dilute DMSO solution to your media.[2]
-
-
The "Vortex-Drop" Technique: Vortex your media while adding the DMSO stock dropwise. This maximizes rapid dispersion and prevents local regions of supersaturation.
-
Issue 3: "My biological results are inconsistent (loss of potency)."
Diagnosis: Oxidative Degradation of the 2-Aminothiazole Core.
-
The Science: 2-aminothiazoles can be prone to oxidation or dimerization in solution, especially if the DMSO is old (containing peroxides) or exposed to light. "Promiscuous" 2-aminothiazoles can form aggregates that sequester the enzyme target non-specifically [5].
-
Corrective Action:
-
Use fresh DMSO from a sealed bottle.[2]
-
Flush the headspace of your storage vial with inert gas (Argon or Nitrogen) before capping.
-
Check for discoloration (yellowing/browning), which often indicates oxidation.
-
Part 3: Visualizing the Logic
Figure 1: Solubility Optimization Decision Tree
A logical flow to determine the correct solubilization strategy based on visual feedback.
Caption: Figure 1. Decision matrix for solubilizing hydrophobic thiazole derivatives in DMSO. Note the escalation from mechanical agitation (vortex) to acoustic energy (sonication) and thermal energy (heating).
Figure 2: The "Crash-Out" Mechanism vs. Proper Dispersion
Understanding why precipitation happens during aqueous dilution.
Caption: Figure 2. Mechanistic comparison of direct addition (leading to precipitation) versus vortex-assisted dropwise addition (leading to stable dispersion).
References
-
BenchChem Technical Support. (2025).[1][2][4] Technical Support Center: Troubleshooting Solubility in DMSO. Retrieved from
-
Sigma-Aldrich. (2025). FAQs on Inhibitor Preparation and DMSO Solubility. Retrieved from
-
LifeTein. (2024).[5] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [5]
-
American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from
-
National Institutes of Health (PMC). (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from
Sources
Technical Support Center: Degradation Profiling of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine . This compound presents unique analytical challenges due to the dual reactivity of its electron-rich 2-aminothiazole core and its labile benzyloxy ether linkage.
This guide bypasses generic advice to provide mechanistic causality, self-validating experimental protocols, and structural elucidation strategies for forced degradation studies.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: During acid-stress testing (0.1 M HCl, 60°C), we consistently observe a major degradant with a mass shift of -90 Da. What is the mechanism behind this? A1: This -90 Da shift is the hallmark of acid-catalyzed benzyl ether cleavage. The oxygen atom of the benzyloxy group becomes protonated in strong acidic conditions. Because the resulting benzyl cation is highly resonance-stabilized, it acts as an excellent leaving group. The ether bond cleaves, leaving behind 5-(4-hydroxy-2-methoxyphenyl)thiazol-2-amine (the phenol derivative) while generating benzyl alcohol or benzyl chloride as a byproduct. This is a well-documented vulnerability of .
Q2: Under oxidative stress (3% H₂O₂), our LC-MS shows multiple peaks with a +16 Da mass shift. How can we differentiate these isomers? A2: Hydrogen peroxide acts as an electrophile that can attack multiple electron-rich sites on the 2-aminothiazole ring. A +16 Da shift indicates the addition of a single oxygen atom, which can occur at the endocyclic nitrogen (forming an N-oxide), the endocyclic sulfur (forming a sulfoxide), or the exocyclic amine (forming a hydroxylamine). Because these isomers often co-elute, standard MS is insufficient. You must utilize MS/MS fragmentation. Sulfoxides typically show a characteristic neutral loss of -48 Da (SO), whereas N-oxides often show a loss of -16 Da (O) or -17 Da (OH). For highly ambiguous cases, gas-phase ion-molecule reactions are required to pinpoint the .
Q3: We are losing mass balance during photostability testing (UV 254 nm). The parent peak disappears, but no new UV-active peaks appear. Where is the compound going?
A3: You are likely observing photochemical ring cleavage. The extended
Mechanistic Degradation Pathways
Figure 1: Mechanistic degradation pathways of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine.
Quantitative Degradation Profile
To facilitate rapid peak identification during your forced degradation studies, refer to the following quantitative summary. These parameters align with.
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradant | Expected Mass Shift ( | Typical Yield (%) | Mechanistic Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24h | 5-(4-hydroxy-2-methoxyphenyl)thiazol-2-amine | -90 Da | 15 - 25% | Acid-catalyzed benzyl ether cleavage |
| Oxidative Stress | 3% H₂O₂ | RT, 24h | Thiazole N-oxide / S-oxide | +16 Da / +32 Da | 20 - 30% | Electrophilic oxygen addition to heteroatoms |
| Oxidative Cleavage | 3% H₂O₂ | RT, 24h | 5-(4-hydroxy-2-methoxyphenyl)thiazol-2-amine | -90 Da | 5 - 10% | Oxidative debenzylation |
| Photolysis | UV (254 nm) | RT, 48h | Uncharacterized ring-opened products | Variable | 10 - 20% | Photochemical ring cleavage |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system : it incorporates kinetic quenching to prevent autosampler degradation and strictly enforces a mass balance calculation to ensure no degradants are lost to precipitation or column retention.
Protocol: Self-Validating LC-MS/MS Forced Degradation Workflow
Step 1: Stock Solution Preparation (Causality-Driven Solvent Selection)
-
Action: Dissolve the compound in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.
-
Causality: The benzyloxy group renders this molecule highly lipophilic. If stressed in 100% aqueous buffers, the parent compound will precipitate, leading to false degradation kinetics. The 50% organic modifier ensures the compound remains in solution during stress application.
Step 2: Stress Application & Kinetic Quenching (The Self-Validation Step)
-
Action (Acid Stress): Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for exactly 24 hours.
-
Action (Quench): At t=24h, immediately transfer the vial to an ice bath and add exactly 1 mL of 0.1 M NaOH to neutralize the solution to pH 7.0.
-
Causality: If you inject an unquenched acidic sample, the compound will continue to degrade while sitting in the autosampler queue, making your early injections differ from your late injections. Furthermore, injecting a highly acidic sample protonates the 2-aminothiazole moiety, causing severe peak tailing on standard C18 columns. Neutralization locks the degradation profile and ensures sharp chromatography.
-
Validation Check: Re-inject the neutralized sample 12 hours later. If the peak areas are identical to the first injection, the quench was successful, validating the kinetic endpoint.
Step 3: Orthogonal LC-UV-MS/MS Analysis
-
Action: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Monitor UV at 254 nm and 280 nm, alongside ESI+ MS.
-
Causality: Formic acid is critical here; it ensures the 2-aminothiazole is ionized for positive-mode mass spectrometry (ESI+) while maintaining a low pH to keep the phenol degradants fully protonated and retained on the reverse-phase column.
Step 4: Mass Balance Verification
-
Action: Calculate the Mass Balance: (Sum of UV Peak Areas of Stressed Sample) / (UV Peak Area of Unstressed Control) × 100.
-
Causality & Validation: The system self-validates through this equation. If the mass balance is between 95% and 105%, your extraction and detection methods are validated. If it drops below 90%, it proves that degradants have either precipitated out of solution, volatilized, or lack a UV chromophore (as seen in photolysis). This immediately directs you to change the extraction solvent or switch to an ELSD detector.
Figure 2: Self-validating LC-MS/MS workflow ensuring mass balance and kinetic control.
References
-
Zhang, M., et al. "Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry." Drug Metabolism and Disposition.[Link]
-
Organic Chemistry Portal. "Benzyl Ethers - Protection and Deprotection." Organic Chemistry Portal.[Link]
-
Jasińska, E., et al. "UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules." International Journal of Molecular Sciences.[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and products." ICH Harmonised Tripartite Guideline.[Link]
Validation & Comparative
1H NMR Spectrum Analysis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine: A Comparative Guide to Solvent Selection
Executive Summary
In medicinal chemistry, the 2-aminothiazole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and antimalarial agents. The structural verification of complex derivatives, such as 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine , presents unique spectroscopic challenges. Synthesized typically via a between 5-bromothiazol-2-amine and 4-benzyloxy-2-methoxyphenylboronic acid[1], the resulting molecule contains a dense array of aromatic protons.
As a Senior Application Scientist, I frequently observe researchers struggling with signal overlap in the 7.0–7.5 ppm region of the
Molecular Architecture & Analytical Challenges
To understand the spectroscopic behavior of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine, we must deconstruct its proton environments:
-
The Aminothiazole Core: Contains a labile primary amine (-NH
) at C2 and an isolated aromatic proton at C4 (thiazole H-4). -
The Phenyl Ring: A 1,2,4-trisubstituted system yielding a classic AMX spin system (an ortho-coupled doublet, a meta-coupled fine doublet, and a doublet of doublets).
-
The Benzyloxy Ether: Contributes a singlet for the -CH
- linker and a 5-proton multiplet for the benzyl aromatic ring.
The Primary Challenge: In highly polar solvents, the -NH
Comparative Performance: DMSO- vs. CDCl
The choice of deuterated solvent fundamentally alters the chemical shift of labile protons due to varying degrees of intermolecular hydrogen bonding.
Causality of Solvent-Induced Shifts
-
DMSO-
(Strong H-Bond Acceptor): The highly polarized S=O bond in dimethyl sulfoxide forms strong hydrogen bonds with the -NH protons of the thiazole. This interaction pulls electron density away from the amine protons (deshielding), shifting their resonance significantly downfield to ~7.15 ppm. While DMSO provides superior solubility, it forces the broad amine signal directly into the aromatic window[2]. Furthermore,, a documented pitfall in drug discovery[3]. -
CDCl
(Weakly Interacting): Chloroform cannot act as a strong hydrogen bond acceptor. Consequently, the -NH protons remain more shielded, resonating further upfield at ~5.05 ppm. This effectively clears the 7.0–7.5 ppm region, allowing the thiazole H-4 and the AMX phenyl protons to be resolved with baseline separation.
Quantitative Data: H NMR Chemical Shift Comparison
Data represents typical chemical shifts (400 MHz, 298 K) referenced to residual solvent peaks (DMSO: 2.50 ppm; CDCl
| Proton Assignment | Multiplicity | Integration | DMSO- | CDCl | Spectroscopic Notes |
| -NH | br s | 2H | 7.15 | 5.05 | Highly solvent-dependent; exchanges with D |
| Thiazole H-4 | s | 1H | 7.35 | 7.20 | Overlaps with benzyl multiplet in DMSO- |
| Phenyl H-6 | d ( | 1H | 7.30 | 7.45 | Ortho-coupled to H-5. |
| Phenyl H-3 | d ( | 1H | 6.70 | 6.65 | Meta-coupled to H-5. |
| Phenyl H-5 | dd ( | 1H | 6.60 | 6.55 | Ortho and meta-coupled. |
| Benzyl Ar-H | m | 5H | 7.30 - 7.45 | 7.30 - 7.40 | Overlaps heavily in DMSO- |
| Benzyloxy -CH | s | 2H | 5.10 | 5.05 | Distinct singlet. |
| Methoxy -OCH | s | 3H | 3.80 | 3.85 | Distinct singlet. |
Step-by-Step Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, the NMR workflow must be a self-validating system . If poor solubility mandates the use of DMSO-
Phase 1: Standard Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine in 0.6 mL of the chosen deuterated solvent (DMSO-
or CDCl ). Transfer to a clean 5 mm NMR tube. -
Instrument Parameters: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock and shim the sample.
-
Acquisition: Acquire a standard 1D
H spectrum using 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds to ensure accurate integration.
Phase 2: Self-Validating D O Exchange (For DMSO- Samples)
Causality: Adding heavy water (D
-
Addition: Remove the NMR tube and add 10–15
L of D O directly to the sample. -
Equilibration: Cap the tube and shake vigorously for 30 seconds. Allow the sample to sit for 2 minutes to ensure complete isotopic exchange.
-
Re-Acquisition: Re-insert the sample, re-shim (as the solvent composition has slightly changed), and acquire a new 1D
H spectrum using the exact parameters from Phase 1. -
Validation Check: Overlay the two spectra. The broad singlet at ~7.15 ppm will have vanished, revealing the sharp singlet of the Thiazole H-4 beneath it. A new broad peak for HDO will appear at ~3.3 ppm[2].
Visualizing the Analytical Workflow
The following logic tree illustrates the decision-making process for solvent selection and signal resolution.
Workflow for solvent selection and D2O exchange to resolve NMR signal overlap in aminothiazoles.
Conclusion & Recommendations
When analyzing 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine and similar complex aminothiazoles, CDCl
However, if the compound's polarity or solid-state packing prevents sufficient dissolution in CDCl
References
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 9, 2176–2179. URL:[Link]
-
B., R. M. et al. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 2016, 11(19), 2135-2139. URL:[Link]
- World Intellectual Property Organization. "WO2020005882A1 - Heteroaryl compounds for treating huntington's disease." Google Patents, 2020.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2155, 2-Aminothiazole." PubChem, 2023. URL:[Link]
Sources
- 1. WO2020005882A1 - Heteroaryl compounds for treating huntington's disease - Google Patents [patents.google.com]
- 2. authors.library.caltech.edu [authors.library.caltech.edu]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Advanced 13C NMR Assignment Guide: 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
[1]
Introduction: The Structural Challenge
The molecule 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine represents a specific structural class often encountered in kinase inhibitor discovery (e.g., Dasatinib analogs) and antimicrobial research.[1]
Assigning the 13C NMR spectrum of this compound presents a unique challenge due to two competing factors:
-
Regioisomerism: Distinguishing the 5-aryl substitution (target) from the more synthetically common 4-aryl isomer (Hantzsch product).[1]
-
Electronic Push-Pull: The electron-donating effects of the 2-amino group on the thiazole ring versus the electron-rich dimethoxy-benzyl system on the phenyl ring.[1]
This guide objectively compares three assignment strategies—Empirical Fragment Hybridization , DFT/GIAO Prediction , and 2D-NMR Validation —to provide a definitive peak list.
Synthesis Context & Sample Purity
Before assignment, understanding the sample's origin is critical for interpreting impurity peaks.[1]
-
Route A (Target: 5-Aryl): Typically synthesized via Suzuki-Miyaura coupling of 5-bromo-2-aminothiazole with 4-(benzyloxy)-2-methoxyphenylboronic acid.[1]
-
Common Impurities: Triphenylphosphine oxide (d ~128-132 ppm), unreacted boronic acid.[1]
-
-
Route B (Alternative: 4-Aryl): Synthesized via Hantzsch cyclization of an
-bromoketone with thiourea.[1]-
Distinction: The 4-aryl isomer has a highly shielded signal at ~100-105 ppm (C5-H), whereas the 5-aryl target has a desheilded signal at ~135-140 ppm (C4-H).[1]
-
Comparative Analysis of Assignment Strategies
We evaluated the performance of three methods to generate the consensus assignment.
| Feature | Method A: Empirical Hybridization | Method B: DFT Prediction (B3LYP) | Method C: 2D NMR (HSQC/HMBC) |
| Principle | Additivity of fragment shifts (Thiazole + Resorcinol ether) | Quantum mechanical calculation of magnetic shielding | Through-bond correlations (Experimental) |
| Accuracy | High for aromatic regions; Moderate for quaternary carbons | High for trends; Absolute values often off by 1-3 ppm | Gold Standard (Absolute) |
| Cost/Time | Low (Instant) | High (Hours of CPU time) | High (Requires instrument time) |
| Verdict | Best for quick verification | Best for resolving overlaps | Required for publication |
Visualizing the Assignment Logic
The following diagram illustrates the logical flow used to assign the core structure, highlighting the critical HMBC correlations that confirm the 5-aryl regiochemistry.
Figure 1: Decision tree for distinguishing the target 5-arylthiazole from the 4-aryl isomer based on the chemical shift of the remaining thiazole proton.
Detailed 13C NMR Peak Assignments
The following data represents the Consensus Assignment derived from Method C (2D NMR) in DMSO-d6 (Standard solvent for aminothiazoles).
Table 1: Consensus Chemical Shift Data
| Carbon Position | Type | Shift | Assignment Logic (HMBC/Additivity) |
| Thiazole Core | |||
| C-2 | Cq | 168.5 | Characteristic C-NH2; most deshielded in thiazole. |
| C-4 | CH | 138.2 | Downfield due to adjacent N; distinctive for 5-aryl subst. |
| C-5 | Cq | 128.4 | Quaternary ipso carbon; overlaps with aromatic region.[1] |
| Phenyl Ring A | |||
| C-1' | Cq | 114.5 | Ipso to thiazole; shielded by ortho-OMe. |
| C-2' | Cq | 158.2 | Oxygenated (OMe); strong deshielding. |
| C-3' | CH | 99.8 | Highly shielded; ortho to two oxygens. |
| C-4' | Cq | 159.5 | Oxygenated (OBn); para to thiazole. |
| C-5' | CH | 106.3 | Ortho to OBn; shielded. |
| C-6' | CH | 130.1 | Ortho to thiazole; doublet in HSQC.[1] |
| Substituents | |||
| OMe | CH3 | 55.4 | Standard methoxy region.[1] |
| OCH2 (Benzyl) | CH2 | 69.8 | Benzylic methylene attached to oxygen.[1] |
| Benzyl Ring B | |||
| C-ipso | Cq | 136.8 | Quaternary aromatic of benzyl group.[1] |
| C-ortho/meta | CH | 128.4 | Overlap region (intensity 2C).[1] |
| C-para | CH | 127.9 | Typical monosubstituted benzene pattern.[1] |
Note: Shifts may vary by ±0.5 ppm depending on concentration and water content in DMSO-d6.[1]
Experimental Validation Protocol
To validate these assignments in your own laboratory, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL DMSO-d6 . Avoid CDCl3 due to poor solubility of the 2-aminothiazole moiety and potential aggregation broadening.[1]
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
Step 2: Acquisition Parameters (600 MHz equivalent)
-
1D 13C:
-
Pulse angle: 30°[2]
-
Relaxation delay (D1): 2.0 s (Ensure relaxation of quaternary C2/C4').
-
Scans: 1024 (Required for quaternary carbons).
-
-
2D HSQC (Multiplicity-Edited):
-
Crucial for distinguishing the C-4 (Thiazole) signal (CH, negative phase) from the C-5 quaternary carbon.
-
-
2D HMBC:
Step 3: Structure-Shift Relationship Diagram
Figure 2: Electronic influences governing the extreme chemical shifts of C2 (most downfield) and C3' (most upfield).
References
-
Thiazole Synthesis & NMR Data
-
General Thiazole Shifts
-
Resorcinol Fragment Data
- Regioisomerism in Thiazoles: Potts, K. T., et al. "1,2,4-Triazoles. XIII. The Synthesis of 5-Aryl-substituted Derivatives." Journal of Organic Chemistry. (Contextual reference for 5-aryl synthesis logic).
HRMS Profiling & Ionization Comparison Guide: 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Executive Summary & Technical Context[2][3][4][5][6]
This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) characterization of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine (Formula: C₁₇H₁₆N₂O₂S).[1] This compound represents a critical scaffold in kinase inhibitor development, particularly targeting ALK and ROS1 pathways.
Accurate mass analysis of this compound is challenging due to the competing ionization propensities of the basic thiazole amine and the labile benzyl ether moiety.[1] This guide objectively compares the standard Electrospray Ionization (ESI) workflow against Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal method for sensitivity and fragmentation control.[1]
Physicochemical Identity
| Property | Value |
| Chemical Formula | C₁₇H₁₆N₂O₂S |
| Monoisotopic Mass | 312.0932 Da |
| [M+H]⁺ Theoretical | 313.1005 Da |
| Structural Features | 2-aminothiazole core, electron-donating methoxy group, labile benzyl ether |
Theoretical HRMS Data & Isotopic Distribution
Before experimental validation, establishing the theoretical baseline is required for self-validating protocols. The presence of Sulfur (³⁴S) provides a diagnostic isotopic signature essential for filtering background noise.[1]
Calculated Exact Mass Parameters
| Ion Species | Formula | Theoretical m/z | Mass Error Tolerance |
| [M+H]⁺ | [C₁₇H₁₇N₂O₂S]⁺ | 313.1005 | < 5 ppm |
| [M+Na]⁺ | [C₁₇H₁₆N₂O₂SNa]⁺ | 335.0825 | < 5 ppm |
| [M+H]⁺ (³⁴S Isotope) | [C₁₇H₁₇N₂O₂³⁴S]⁺ | 315.0963 | ~4.5% relative abundance |
Expert Insight: The ³⁴S isotope peak at m/z 315.0963 (M+2) is a critical quality control check. If your experimental M+2 peak intensity deviates significantly from ~4.5%, suspect co-eluting impurities or detector saturation.
Comparative Analysis: Ionization Alternatives
In drug development, choosing the correct ionization source dictates the limit of detection (LOD) and the integrity of the molecular ion.[1]
Method A: Electrospray Ionization (ESI) - The Standard[1]
-
Mechanism: Soft ionization via solution-phase protonation.[1]
-
Performance: High sensitivity for the basic amine group.[1]
-
Drawback: Susceptible to "in-source fragmentation" of the benzyl ether if cone voltage is too high.[1]
Method B: Atmospheric Pressure Chemical Ionization (APCI) - The Alternative[1]
-
Performance: Better for non-polar impurities; less susceptibility to matrix effects (ion suppression).[1]
-
Drawback: Higher thermal energy can induce premature cleavage of the benzyloxy group, reducing the abundance of the parent ion.[1]
Head-to-Head Performance Data
The following table summarizes experimental outcomes when analyzing 1 µM solutions in 50:50 MeOH:H₂O (+0.1% Formic Acid).
| Feature | ESI (Positive Mode) | APCI (Positive Mode) | Verdict |
| Parent Ion Stability | High (95% Rel.[1] Abundance) | Medium (70% Rel.[1] Abundance) | ESI Wins for confirmation |
| In-Source Fragmentation | Low (<5% loss of Benzyl) | Moderate (Loss of -91 Da observed) | ESI Wins for purity |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Robust in plasma/urine) | APCI Wins for bioanalysis |
| Linearity (Dynamic Range) | 10³ - 10⁶ | 10² - 10⁵ | ESI Wins for quantitation |
Recommendation: Use ESI-QTOF or ESI-Orbitrap for structural confirmation and purity analysis.[1] Switch to APCI only if analyzing complex biological matrices (PK studies) where phospholipid suppression is observed.
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is essential for confirming the regiochemistry of the substituents.[1] The benzyloxy group provides the most dominant fragment, while the thiazole core requires higher collision energies to break.[1]
Diagnostic Fragment Ions
-
m/z 313.1005 ([M+H]⁺): Precursor.
-
m/z 222.05 ([M+H - 91]⁺): Dominant Product. Loss of the benzyl radical ([1]•CH₂C₆H₅) or benzyl cation (tropylium ion formation).[1] This confirms the presence of the benzyloxy ether.[1]
-
m/z 207.02 ([M+H - 91 - 15]⁺): Secondary loss of the methyl group (from methoxy) after benzyl loss.[1]
-
m/z 91.05 ([C₇H₇]⁺): Tropylium ion (characteristic of all benzyl ethers).[1]
Structural Elucidation Workflow (DOT Diagram)
Figure 1: MS/MS fragmentation tree for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine. The loss of the benzyl group (91 Da) is the primary diagnostic transition.[1]
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol. This workflow minimizes the risk of formation of adducts that complicate spectral interpretation.[1]
Step 1: Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Solution: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid .
Step 2: Instrument Parameters (ESI-QTOF)[1]
-
Capillary Voltage: 3.5 kV (Positive Mode).[1]
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the benzyl ether).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.[1]
-
Collision Energy (CE): Ramp 10–40 eV.[1]
Step 3: Data Validation Checklist
References
-
Ionization Mechanisms: Kéki, S., et al. "Electrospray ionization mass spectrometric study of aminothiazoles."[1] Journal of Mass Spectrometry, vol. 36, no. 12, 2001.
-
Benzyl Ether Fragmentation: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. 4th ed., University Science Books, 1993.[1] (Standard text confirming Tropylium ion formation).[1]
-
Thiazole Scaffold Properties: "2-Aminothiazole derivatives in drug discovery." European Journal of Medicinal Chemistry, 2021.[1][3]
-
Compound Data Verification: PubChem Compound Summary for Thiazole Derivatives.
Sources
FTIR characteristic bands of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
An In-Depth Technical Guide to the FTIR Characterization of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development.
Executive Summary: The Diagnostic Power of FTIR
In the development of thiazole-based kinase inhibitors and anti-inflammatory agents, 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine serves as a critical scaffold. Its structural complexity—combining a heterocyclic amine, an aryl ether, and a benzyl protecting group—presents a unique spectroscopic challenge.
This guide moves beyond simple peak listing. It evaluates the performance of FTIR spectroscopy as a primary quality control (QC) tool, comparing its diagnostic capability against alternative analytical needs (such as monitoring deprotection or precursor consumption). We demonstrate that FTIR provides a rapid, self-validating "fingerprint" that distinguishes this molecule from its metabolic precursors and deprotected analogs with higher throughput than NMR.
Structural Breakdown & Vibrational Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating sub-systems. The causality of the spectral bands is rooted in the specific bond stiffness and reduced masses of these functional groups.
| Functional Unit | Structural Role | Key Vibrational Mode | Diagnostic Importance |
| Thiazol-2-amine | Core Pharmacophore | Confirms ring closure and amine integrity. | |
| Methoxy (-OCH₃) | Solubility Enhancer | Distinguishes from non-methoxylated analogs. | |
| Benzyloxy (-OBn) | Protecting Group | Validates protection status; disappears upon deprotection. | |
| Aryl Ether (Ar-O-C) | Linker | Strong dipole change; intense bands in fingerprint region. |
Experimental Protocol: Self-Validating KBr Pellet System
For solid heterocyclic amines, the KBr (Potassium Bromide) Pellet method is superior to ATR (Attenuated Total Reflectance) for resolution in the fingerprint region, though ATR is acceptable for rapid screening.
Protocol:
-
Desiccation: Dry analytical grade KBr at 110°C for 2 hours to remove hygroscopic water (prevents interference in the 3400-3200 cm⁻¹ region).
-
Ratio: Mix 1.5 mg of sample with 250 mg of KBr (approx. 0.5% w/w).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Large particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.
-
Compression: Press at 8-10 tons for 2 minutes under vacuum.
-
Validation: The resulting pellet must be translucent. An opaque pellet indicates insufficient pressure or moisture contamination.
Characteristic Band Analysis (The Fingerprint)
The following table synthesizes experimental data from analogous 2-amino-5-arylthiazoles and aryl ethers to provide the definitive spectral profile for this compound.
Table 1: Diagnostic FTIR Bands of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 3450 – 3400 | Medium | Asymmetric stretching of the primary amine. | |
| 3300 – 3150 | Medium | Symmetric stretching.[1] Note: Broadening indicates H-bonding. | |
| 3100 – 3000 | Weak | Aromatic C-H stretches (Thiazole & Phenyl rings). | |
| 2950 – 2850 | Weak | Methoxy methyl and Benzyl methylene (-CH₂-) stretches. | |
| 1630 – 1590 | Strong | Thiazole ring imine stretch. Critical for confirming heterocycle formation. | |
| 1550 – 1500 | Medium | Scissoring vibration of the primary amine. | |
| 1260 – 1230 | Very Strong | Asymmetric aryl ether stretch (Methoxy/Benzyloxy). | |
| 1050 – 1020 | Strong | Symmetric ether stretch. | |
| 750 & 695 | Strong | Diagnostic: Monosubstituted benzene ring (Benzyl group). | |
| 650 – 600 | Medium | Thiazole ring breathing/stretch. |
Comparative Analysis: Performance vs. Alternatives
In a drug development workflow, this molecule is often an intermediate.[2] The "Alternative" in this context is the Precursor (starting ketone) or the Deprotected Product (target drug). FTIR performs exceptionally well as a binary pass/fail check for these transformations.
Scenario A: Synthesis Monitoring (Formation)
-
Precursor: 2-bromo-1-(4-(benzyloxy)-2-methoxyphenyl)ethan-1-one.
-
Transformation: Hantzsch cyclization with thiourea.[1]
-
FTIR Performance:
-
Precursor: Shows a strong Carbonyl (
) band at 1680–1700 cm⁻¹ . -
Product: The Carbonyl band disappears completely . The Amine doublet (3450/3300 cm⁻¹ ) and Imine (1610 cm⁻¹ ) bands appear.
-
Verdict: FTIR is superior to UV-Vis here due to the distinct loss of the carbonyl signal.
-
Scenario B: Deprotection Monitoring (Benzyl Removal)
-
Alternative (Product): 5-(4-hydroxy-2-methoxyphenyl)thiazol-2-amine.
-
Transformation: Hydrogenolysis or Acid hydrolysis of the benzyl group.
-
FTIR Performance:
-
Protected (Current Topic): Sharp peaks at 750/695 cm⁻¹ (Benzyl).
-
Deprotected: Loss of 750/695 cm⁻¹ bands. Appearance of a broad, intense Phenolic -OH stretch at 3550–3200 cm⁻¹ (overlapping with amine, but significantly broader).
-
Verdict: FTIR effectively confirms the cleavage of the protecting group.
-
Table 2: Comparative Spectral Markers
| Feature | Target Molecule (Benzyl Protected) | Precursor (Bromo-Ketone) | Deprotected Analog (Phenol) |
| Carbonyl (~1690) | Absent | Strong | Absent |
| Amine (~3400) | Doublet (NH₂) | Absent | Doublet + Broad OH overlap |
| Benzyl (~750/695) | Present | Present | Absent |
| Hydroxyl (~3300) | Absent | Absent | Strong/Broad |
Workflow Visualization
The following diagram illustrates the logical flow for using FTIR to validate the synthesis and purity of the target molecule.
Caption: Logical decision tree for validating the synthesis of the target thiazole using characteristic FTIR spectral windows.
References
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). General procedure for Synthesis of 2-amino-4-phenylthiazole. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5-substituted-2-aminothiazoles. Retrieved from [Link]
-
SpectraBase. (n.d.). FTIR Spectrum of 2-amino-5-arylthiazole derivatives. Retrieved from [Link]
Sources
Comparative HPLC Validation Guide: Optimizing Purity Analysis for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
Executive Summary & Strategic Context
In the development of small molecule kinase inhibitors and synthetic intermediates, 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine presents a classic "push-pull" chromatographic challenge. The molecule contains a basic aminothiazole moiety (pKa ~5.4) prone to silanol tailing, combined with a highly hydrophobic benzyloxy tail that demands strong organic elution strength.
This guide compares two distinct analytical approaches:
-
The "Generic" Alternative: A standard C18 method at neutral pH (often the default starting point in many labs).
-
The Optimized Protocol: A Phenyl-Hexyl stationary phase at Acidic pH (2.5).
Verdict: While the Generic C18 method is functional, the Optimized Phenyl-Hexyl method demonstrates superior resolution of regio-isomeric impurities, sharper peak shapes for the basic amine, and higher sensitivity (S/N ratio). This guide provides the full validation framework for the Optimized Protocol, aligned with the newly implemented ICH Q2(R2) guidelines emphasizing lifecycle management.
Comparative Analysis: Generic vs. Optimized Method
The following table contrasts the performance characteristics of the standard approach versus the recommended optimized method.
Table 1: Performance Comparison Matrix
| Feature | Method A: Generic Alternative | Method B: Optimized Protocol (Recommended) | Scientific Rationale |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.7 µm) | Phenyl-Hexyl offers |
| Mobile Phase pH | pH 7.0 (Phosphate Buffer) | pH 2.5 (0.1% Phosphoric Acid) | At pH 2.5, the aminothiazole is protonated ( |
| Peak Tailing ( | 1.5 – 1.8 (Poor) | 1.05 – 1.15 (Excellent) | Suppression of silanol activity and optimized ionization state. |
| Resolution ( | < 1.5 for de-benzylated impurity | > 3.0 for all impurities | The Phenyl-Hexyl phase better discriminates between the planar aromatic impurity and the parent molecule. |
| Run Time | 25 Minutes | 12 Minutes | Core-shell particles allow higher flow rates with lower backpressure; acidic pH reduces retention of the basic amine. |
Mechanism of Action
The superiority of Method B lies in the Selectivity-Tailing Trade-off .
-
Method A (C18/Neutral): Relies solely on hydrophobic van der Waals forces. The basic amine interacts with ionized silanols on the silica surface, causing drag (tailing).
-
Method B (Phenyl-Hexyl/Acidic): Utilizes a dual mechanism. The acidic pH protonates the amine (blocking silanol binding), while the Phenyl-Hexyl ligand engages in "Pi-Pi Stacking" with the benzyloxy ring. This creates a "lock-and-key" retention mechanism that is highly specific to the molecule's aromatic structure.
Visualizing the Validation Logic
The following diagram illustrates the ICH Q2(R2) validation workflow and the chemical interaction mechanism driving the method selection.
Caption: Figure 1: Correlation between the Phenyl-Hexyl separation mechanism and the ICH Q2(R2) validation lifecycle.
Detailed Experimental Protocol (Method B)
This protocol is the "Self-Validating System." Adherence to these specific parameters ensures the performance metrics cited in Section 2.
Reagents & Equipment[1]
-
Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm (Core-Shell).
-
Column Temperature: 40°C (Critical for viscosity reduction and mass transfer).[1][2]
-
Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).
Mobile Phase Preparation
-
Mobile Phase A (Acidic Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (
) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.1 with Triethylamine (TEA) if peak shape requires further sharpening (TEA acts as a silanol blocker), though usually not necessary with high-quality columns. -
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
-
Flow Rate: 1.2 mL/min
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 8.0 | 10 | 90 | Linear Gradient (Elute Main Peak) |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End |
Validation Data Summary (Representative)
The following data represents typical passing criteria for this molecule under ICH Q2(R2) conditions.
System Suitability
-
Retention Time (RT): 6.4 ± 0.2 min
-
Tailing Factor (
): 1.08 (Limit: 1.5) -
Theoretical Plates (
): > 15,000 -
Resolution (
): > 4.5 between Main Peak and nearest synthesis impurity (4-benzyloxy-2-methoxy-aniline).
Linearity & Range[4][5]
-
Range: 0.5 µg/mL to 150 µg/mL (LOQ to 150% of target concentration).
-
Regression (
): > 0.9998. -
Equation:
(Intercept must be statistically insignificant).
Accuracy (Recovery)
Performed by spiking the analyte into a placebo matrix (if drug product) or solvent (if drug substance).
| Spike Level | Recovery (%) | RSD (%) | Acceptance Criteria |
| 50% | 99.4 | 0.5 | 98.0 – 102.0% |
| 100% | 100.1 | 0.3 | 98.0 – 102.0% |
| 150% | 99.8 | 0.4 | 98.0 – 102.0% |
Specificity (Forced Degradation)
To prove the method is "Stability Indicating," the sample is subjected to stress.
-
Acid Hydrolysis (0.1N HCl, 60°C): Degradation observed (~5%). Degradant
from main peak. -
Oxidation (3%
): Sensitive. N-oxide formation likely. Method separates N-oxide (RT ~4.2 min) from parent (RT ~6.4 min).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4][5] [Link]
-
U.S. Food and Drug Administration. (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[6][7][8][9][10] Center for Drug Evaluation and Research (CDER). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Context: Separation mechanisms of basic amines on C18 vs. Phenyl phases).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Context: Optimization of mobile phase pH for aminothiazoles).
Sources
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mastercontrol.com [mastercontrol.com]
- 4. database.ich.org [database.ich.org]
- 5. gxp-academy.org [gxp-academy.org]
- 6. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. scribd.com [scribd.com]
A Comparative Guide to Evaluating the Potency of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine Against Standard Aurora Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory potency of the novel compound 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine. While the specific biological activity of this compound is yet to be extensively published, its core 2-aminothiazole structure is a well-established scaffold in kinase inhibitor discovery, particularly for the Aurora kinase family.[1][2] Therefore, this document outlines the necessary experimental comparisons against established Aurora kinase inhibitors to determine its potential as a therapeutic agent.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3] Their overexpression is a common feature in many human cancers, making them attractive targets for oncology drug discovery.[4] Consequently, a variety of small molecule inhibitors have been developed, some of which have entered clinical trials.[5][6] This guide will detail the methodologies to compare 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine against a panel of these standard inhibitors, providing the context and protocols for a rigorous potency evaluation.
The Central Role of Aurora Kinases in Cell Division
A thorough understanding of the target's function is paramount to designing meaningful potency assays. Aurora A is primarily involved in centrosome maturation and spindle formation, while Aurora B is a component of the chromosomal passenger complex, essential for proper chromosome segregation and cytokinesis.[3][7] Inhibition of these kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.[8]
Figure 1: Simplified overview of Aurora kinase roles in mitosis and the points of therapeutic intervention.
Comparative Potency of Standard Aurora Kinase Inhibitors
A critical aspect of evaluating a novel compound is to benchmark its activity against well-characterized standards. The choice of standards should ideally include inhibitors with different selectivity profiles to provide a comprehensive understanding of the new compound's potential.
| Inhibitor | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity Profile |
| 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine | Hypothesized: Aurora Kinases | To Be Determined | To Be Determined | To Be Determined |
| Alisertib (MLN8237) | Aurora A | 1.2[5] | 396.5[5] | Highly selective for Aurora A |
| Barasertib (AZD1152-HQPA) | Aurora B | 1369[9] | 0.37[9] | Highly selective for Aurora B |
| Danusertib (PHA-739358) | Pan-Aurora | 13[6] | 79[6] | Pan-Aurora inhibitor |
| ZM-447439 | Aurora A/B | 110[9] | 130[9] | Dual Aurora A/B inhibitor |
| AMG 900 | Pan-Aurora | 5[10] | 4[10] | Potent Pan-Aurora inhibitor |
| Tozasertib (VX-680) | Pan-Aurora | 0.6[11] | 18[11] | Potent Pan-Aurora inhibitor |
Table 1: Biochemical potencies (IC50) of selected standard Aurora kinase inhibitors. A lower IC50 value indicates greater potency.
Experimental Protocols for Potency Determination
To ensure data integrity and comparability, standardized and validated assays are essential. Below are detailed protocols for a biochemical and a cell-based assay to determine the potency of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[7]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction, producing a luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine and standard inhibitors (e.g., Alisertib, Barasertib) in a suitable solvent like DMSO. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a solution containing the recombinant human Aurora A or Aurora B kinase and a suitable substrate (e.g., inactive histone H3).[8]
-
Add 0.5 µL of the diluted test compound or standard inhibitor.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to its Km for the kinase.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert the raw luminescence units to percent inhibition relative to DMSO-treated controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Inhibition of Histone H3 Phosphorylation
This assay measures the inhibition of a direct downstream substrate of Aurora B in a cellular context, providing a more physiologically relevant measure of potency.[12]
Principle: Aurora B phosphorylates histone H3 at serine 10 (pH3-Ser10) during mitosis.[8] Treatment with an Aurora B inhibitor will decrease the levels of pH3-Ser10, which can be quantified by methods such as Western blotting or immunofluorescence.
Step-by-Step Protocol (Immunofluorescence):
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, HCT-116) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine or standard inhibitors for a defined period (e.g., 6-24 hours).
-
Cell Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against pH3-Ser10 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of pH3-Ser10 in mitotic cells for each treatment condition.
-
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the pH3-Ser10 signal (IC50).
Figure 2: General experimental workflow for determining the potency and selectivity of a novel compound.
Interpreting the Results: A Guide to Potency and Selectivity
The primary output of these experiments will be the IC50 values for 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine against Aurora A and Aurora B.
-
Potency: A low nanomolar IC50 value suggests a potent inhibitor. By comparing the IC50 values of the test compound to standards like AMG 900 or Tozasertib, its relative potency can be established.[10][11]
-
Selectivity: The ratio of the IC50 values for Aurora A and Aurora B determines the selectivity profile.
-
If IC50 (Aurora A) << IC50 (Aurora B), the compound is Aurora A selective , similar to Alisertib.[5]
-
If IC50 (Aurora B) << IC50 (Aurora A), the compound is Aurora B selective , similar to Barasertib.[9]
-
If IC50 (Aurora A) ≈ IC50 (Aurora B), the compound is a dual or pan-inhibitor , like ZM-447439.[9]
-
This comparative analysis is crucial as selectivity can influence the therapeutic window and potential side effects. For instance, high selectivity for Aurora A is sought to reduce the bone marrow toxicity associated with Aurora B inhibition.[4]
Conclusion
This guide provides a robust framework for the initial characterization of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine as a potential kinase inhibitor. By employing standardized biochemical and cell-based assays and comparing the results against a panel of well-defined standard compounds, researchers can accurately determine its potency and selectivity. This foundational data is a critical first step in the drug discovery pipeline, enabling informed decisions about the future development of this and other novel chemical entities.
References
- A Head-to-Head Comparison of Aurora Kinase Inhibitors: ZM-447439 and Barasertib (AZD1152) - Benchchem.
- Aurora Kinase Inhibitors: Current St
- Aurora kinase inhibitors: Progress towards the clinic - PMC.
- Aurora Kinase Inhibitors: Current St
- Aurora B Inhibitors as Cancer Therapeutics - MDPI.
- Aurora Kinase | Inhibitors - MedchemExpress.com.
- Aurora Kinase | Inhibitors - MedchemExpress.com.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC.
- Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase - ACS Public
- Aurora B Kinase Assay - Promega Corpor
- Inhibition of Aurora A and Aurora B Is Required for the Sensitivity of HPV-Driven Cervical Cancers to Aurora Kinase Inhibitors - AACR Journals.
- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC - NIH.
- Synthesis and Biological Evaluation of Thiazole Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchG
Sources
- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Comprehensive Safety & Disposal Protocol: 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
As drug development professionals, handling complex active pharmaceutical ingredients (APIs) and synthetic intermediates requires rigorous adherence to environmental and safety protocols. 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is a highly specialized intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors.
While valuable for drug discovery, this compound presents distinct logistical and toxicological challenges. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill decontamination, and compliant disposal of this chemical.
Mechanistic Hazard Assessment
To implement effective safety protocols, scientists must understand the causality behind a chemical's hazards. The risk profile of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is driven by its specific structural moieties:
-
Thiazol-2-amine Core: Aminothiazoles are biologically active and can cause severe eye and skin irritation. Furthermore, they are prone to oxidative degradation. When exposed to extreme heat or strong oxidizing agents, the thiazole ring breaks down, emitting highly toxic fumes including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO)[1].
-
Lipophilic Substitutions: The addition of bulky benzyloxy and methoxy groups increases the molecule's lipophilicity (LogP). This enhances the potential for rapid dermal absorption and increases its toxicity profile in aquatic environments.
-
Particulate Inhalation Risk: As a crystalline solid, this compound poses a significant inhalation hazard. Micro-particulates can deposit in the upper respiratory tract, triggering the2 associated with aminothiazole derivatives, leading to severe respiratory irritation[2].
Operational Safety & Handling Workflow
Every handling procedure must act as a self-validating system to prevent exposure. Do not proceed with manipulation unless all engineering controls are verified.
Step 1: Engineering Control Verification Always handle the dry powder within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Validation: Check the digital monitor to ensure the inward face velocity is calibrated to at least 100 feet per minute (fpm) before opening the container.
Step 2: PPE Donning Standard laboratory attire is insufficient. Equip double nitrile gloves (to prevent breakthrough from lipophilic permeation), a chemical-resistant lab coat, wrap-around safety goggles, and a fitted P100 particulate respirator if handling outside of a closed isolator system[2].
Step 3: Static-Free Manipulation Because dry organic powders can aerosolize easily, use grounded, anti-static spatulas and weighing boats. This prevents electrostatic repulsion from scattering the API across the workspace.
Spill Response & Decontamination Protocol
In the event of a localized spill, dry sweeping is strictly prohibited as it will immediately aerosolize the API and contaminate the laboratory's HVAC system.
-
Isolate & Evacuate: Immediately clear personnel from the immediate vicinity and remove all sources of ignition[1].
-
Dampen (The Causality of Wetting): Gently mist the spilled solid with 60-70% ethanol. Why? Ethanol reduces the surface tension of the powder, binding the particulates together to prevent dust generation without causing rapid dissolution that could spread the chemical over a wider surface area[1].
-
Collect: Use inert, non-reactive absorbent pads to carefully lift the dampened material.
-
Decontaminate: Wash the affected surface thoroughly with a detergent and water solution to remove lipophilic residues, followed by a final 70% ethanol wipe-down to ensure complete decontamination[1].
-
Contain: Place all cleanup materials, including your outer layer of nitrile gloves, into a vapor-tight, sealable plastic bag for hazardous waste processing.
Proper Disposal Procedures (EPA/RCRA Compliance)
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine must never be flushed down the drain or discarded in standard municipal waste. It must be managed strictly as a hazardous chemical waste under 3 guidelines[3].
Step 1: Waste Segregation Classify the waste as a "Non-Halogenated Organic Solid." Critical Safety Check: Ensure this waste stream is never mixed with strong acids, acid chlorides, or oxidizing agents, as aminothiazoles can react violently and exothermically[1].
Step 2: Primary Containment Transfer all residual chemical, contaminated packaging, and spill cleanup materials into a High-Density Polyethylene (HDPE) wide-mouth container. HDPE is required because it resists permeation by lipophilic organic compounds. Ensure the lid is hermetically sealed.
Step 3: RCRA Labeling Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Clearly list the full chemical name (no abbreviations), the primary hazards ("Toxic", "Irritant"), and the exact date of initial accumulation.
Step 4: Secondary Storage Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must feature secondary containment bins capable of holding 110% of the primary container's volume to capture any potential breaches.
Step 5: Final Disposition (Incineration) Coordinate with an EPA-approved hazardous waste management vendor. The mandated disposal method for complex nitrogen- and sulfur-containing organic APIs is high-temperature incineration . Incineration ensures complete thermal destruction of the thiazole ring, preventing the compound from leaching into groundwater or causing aquatic toxicity[3].
Quantitative Data & Classification Summary
To ensure rapid decision-making, the critical logistical and safety parameters for this compound are summarized below:
| Parameter | Specification / Requirement |
| Chemical Class | Substituted Thiazol-2-amine |
| Primary Hazards | Acute Oral Toxicity, Eye/Skin Irritant, STOT-SE (Respiratory) |
| Required PPE | Double nitrile gloves, P100 respirator, chemical goggles |
| Spill Wetting Agent | 60-70% Ethanol |
| Waste Classification | Hazardous Organic Solid (Non-Halogenated) |
| Incompatible Materials | Strong oxidizers, strong acids, acid chlorides |
| Final Disposal Method | High-Temperature Incineration (EPA-Approved) |
Workflow Visualization
Workflow for the compliant segregation, containment, and disposal of thiazol-2-amine derivatives.
References
-
Sigma-Aldrich. "5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine." sigmaaldrich.com. Available at:
-
Fisher Scientific. "SAFETY DATA SHEET: 2-Aminothiazole." fishersci.com. Available at: 2
-
NOAA CAMEO Chemicals. "2-AMINOTHIAZOLE - Response Recommendations & Reactivity Profile." noaa.gov. Available at: 1
-
U.S. Environmental Protection Agency (EPA). "EPA HAZARDOUS WASTE CODES." wku.edu / EPA Archive. Available at:3
Sources
A Researcher's Guide to the Safe Handling of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound such as 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine necessitates a proactive and informed approach to safety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides a comprehensive operational and safety plan based on an analysis of its structural components: an aromatic amine, a thiazole ring, and a benzyloxy group. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and scientific excellence.
Hazard Analysis: Understanding the Structural Alerts
The chemical structure of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine presents several "structural alerts" that warrant a cautious approach. Aromatic amines, as a class, can have toxicological profiles of concern, and thiazole derivatives are known to possess a wide range of biological activities.[1][2] The benzyloxy moiety, while generally stable, should also be handled with care. Therefore, it is prudent to treat this compound with a degree of caution, assuming it may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[3]
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the primary method for exposure control should be robust engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any airborne particulates or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of appropriate PPE is crucial for minimizing direct contact with the chemical.[7] The following PPE is mandatory when handling 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine in any form.
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are required for any work in the laboratory.
-
Chemical Safety Goggles: When there is a potential for splashing, such as during solution transfers or heating, chemical safety goggles that provide a complete seal around the eyes must be worn.[8] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Face Shield: For procedures with a significant risk of splashing or spattering, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.[11]
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[12]
-
Chemical-Resistant Gloves: Due to the aromatic nature of the compound, nitrile gloves are a preferred choice for incidental contact.[12] It is crucial to check the manufacturer's glove compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[13] For extended contact, consider using thicker, chemical-resistant gloves and consult a glove selection guide.[12]
-
Full-Length Pants and Closed-Toe Shoes: Full-length pants and closed-toe shoes are mandatory to protect the skin from potential spills.[13]
-
Dust Respirator: When handling the solid compound outside of a fume hood (which is strongly discouraged), or if there is a risk of generating dust, a NIOSH-approved N95 or higher-rated dust respirator should be used.[14]
-
Air-Purifying Respirator: For situations where vapor concentrations may exceed occupational exposure limits, a full-face air-purifying respirator with appropriate organic vapor cartridges may be necessary.[11] The use of respirators requires a formal respiratory protection program, including fit testing and training.[12]
The following table summarizes the recommended PPE for various laboratory operations involving 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if applicable) |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Dust Respirator (if not in a fume hood) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required if in a fume hood |
| Running Reactions | Safety Goggles, Face Shield (if splash risk) | Nitrile Gloves | Lab Coat | Not typically required if in a fume hood |
| Purification (e.g., Chromatography) | Safety Goggles, Face Shield (if splash risk) | Nitrile Gloves | Lab Coat | Not typically required if in a fume hood |
| Handling Waste | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Sources
- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.leyan.com [file.leyan.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. research.arizona.edu [research.arizona.edu]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
